2-Deacetyltaxachitriene A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDGVGZYWJKDA-LBAPPZQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating 2-Deacetyltaxachitriene A from Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 2-Deacetyltaxachitriene A, a diterpenoid taxane (B156437) found in Taxus species. This document details the experimental protocols for its extraction and purification, presents its known physicochemical properties in a structured format, and offers a generalized view of the signaling pathways associated with taxanes.
Physicochemical and Spectroscopic Data
This compound is a complex diterpenoid isolated from the needles of Taxus chinensis (Chinese Yew). Its identification and characterization are based on the following quantitative data:
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.66 g/mol |
| Melting Point | 82-83 °C |
| Optical Rotation | -51° (c, CHCl₃) |
| Appearance | Amorphous solid |
Table 1: Physicochemical Properties of this compound.
Spectroscopic analysis is crucial for the structural elucidation of this compound. The following table summarizes the key Nuclear Magnetic Resonance (NMR) data.
| ¹H-NMR (CDCl₃, ppm) | ¹³C-NMR (CDCl₃, ppm) | Assignment |
| Data not available | Data not available |
Table 2: NMR Spectroscopic Data for this compound. (Note: Detailed NMR assignments were not available in the public literature at the time of this guide's compilation).
Experimental Protocols
The isolation of this compound from Taxus chinensis needles involves a multi-step process of extraction and chromatographic separation.
Extraction
-
Plant Material Preparation: Air-dried and powdered needles of Taxus chinensis are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) (EtOAc). The EtOAc fraction, containing the taxoids, is collected and concentrated.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The concentrated EtOAc extract is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified by preparative TLC on silica gel plates. A suitable solvent system, such as a mixture of chloroform (B151607) and methanol, is used for development.
-
Isolation: The band corresponding to this compound is scraped from the pTLC plate and the compound is eluted from the silica gel with a polar solvent. The solvent is then evaporated to yield the purified compound.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the isolation and characterization process.
Caption: Isolation workflow for this compound.
Biological Context and Signaling Pathways
While the specific biological activity and signaling pathways of this compound have not been extensively studied, taxanes as a class are well-known for their potent anticancer properties. The primary mechanism of action for clinically used taxanes like Paclitaxel and Docetaxel involves their interaction with microtubules, which are essential components of the cytoskeleton.
The following diagram illustrates the generalized signaling pathway for taxane-induced apoptosis. It is important to note that this is a representation of the known effects of prominent taxanes and may not fully encompass the specific activities of this compound.
Caption: Generalized taxane-induced apoptosis pathway.
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. This guide serves as a foundational resource for researchers interested in the isolation and further investigation of this and other novel taxanes from Taxus species.
Spectroscopic Analysis of 2-Deacetyltaxachitriene A: A Technical Guide for Researchers
Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for "2-Deacetyltaxachitriene A" is limited. Therefore, this guide utilizes data from the structurally related and extensively studied taxane (B156437) diterpenoid, Paclitaxel (B517696) (Taxol) , as a representative model. The methodologies and data presented serve as a robust framework for the spectroscopic analysis of similar taxane compounds.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for paclitaxel, along with detailed experimental protocols for data acquisition and analysis. The information is intended for researchers, scientists, and drug development professionals working with taxane-based compounds.
Data Presentation
The following tables summarize the quantitative NMR and mass spectrometry data for paclitaxel.
Table 1: ¹H NMR Spectroscopic Data of Paclitaxel (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.68 | d | 7.1 |
| 3 | 3.81 | d | 7.1 |
| 4 (OAc) | 2.24 | s | |
| 5 | 4.98 | dd | 9.5, 2.0 |
| 6α | 2.55 | m | |
| 6β | 1.88 | m | |
| 7 | 4.40 | dd | 10.8, 6.7 |
| 9 | 4.21 | d | 8.4 |
| 10 | 6.28 | t | 8.9 |
| 13 | 6.22 | t | 8.7 |
| 14α | 2.40 | m | |
| 14β | 2.28 | m | |
| 16 | 1.14 | s | |
| 17 | 1.24 | s | |
| 18 | 1.93 | s | |
| 19 | 1.68 | s | |
| 2' | 5.79 | dd | 8.9, 2.5 |
| 3' | 4.80 | d | 2.5 |
| NH | 6.94 | d | 8.9 |
| OAc-10 | 2.15 | s | |
| OAc-4 | 2.24 | s | |
| Aromatic-Bz | 8.15-7.43 | m | |
| Aromatic-Ph | 7.51-7.33 | m |
Data is representative and compiled from typical values in the literature.
Table 2: ¹³C NMR Spectroscopic Data of Paclitaxel (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 79.1 |
| 2 | 75.2 |
| 3 | 45.7 |
| 4 | 81.2 |
| 5 | 84.5 |
| 6 | 35.6 |
| 7 | 72.2 |
| 8 | 58.6 |
| 9 | 203.8 |
| 10 | 75.7 |
| 11 | 133.7 |
| 12 | 142.1 |
| 13 | 72.5 |
| 14 | 35.7 |
| 15 | 43.2 |
| 16 | 21.9 |
| 17 | 26.9 |
| 18 | 14.8 |
| 19 | 9.6 |
| 20 | 76.5 |
| 2' | 73.2 |
| 3' | 55.1 |
| OAc-4 | 170.4, 20.9 |
| OAc-10 | 171.2, 22.7 |
| Benzoyl-CO | 167.1 |
| Benzoyl-C | 129.2, 130.3, 128.8, 133.8 |
| Phenyl-C | 138.1, 126.6, 128.8, 129.2 |
| Benzamide-CO | 167.9 |
Data is representative and compiled from typical values in the literature.[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Paclitaxel
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 854.3389 | 854.3382 |
| [M+Na]⁺ | 876.3208 | 876.3201 |
| [M+K]⁺ | 892.2948 | 892.2940 |
Observed m/z values are examples and may vary slightly based on instrumentation.[2][3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and stereochemistry of the taxane derivative.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.[4]
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR: To aid in structural assignment, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
4. Data Processing:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the coupling patterns to determine proton multiplicities.
-
Assign the ¹H and ¹³C signals based on chemical shifts, multiplicities, and correlations observed in the 2D NMR spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern.
1. Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase to be used for LC-MS analysis.[5][6]
2. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer) with an electrospray ionization (ESI) source is recommended.[6][7]
3. Data Acquisition:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might run from 10% to 95% B over several minutes.
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode (ESI+), as taxanes readily form protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).[3][5]
-
Perform a full scan analysis over a mass range that includes the expected molecular weight (e.g., m/z 100-1200).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺) and fragmenting it using collision-induced dissociation (CID). This will provide a characteristic fragmentation pattern.[8]
-
4. Data Analysis:
-
Process the data using the instrument's software.
-
Determine the accurate mass of the molecular ion from the full scan data and use this to calculate the elemental composition.
-
Analyze the MS/MS fragmentation pattern to confirm the structure of the compound by identifying characteristic fragment ions.
Mandatory Visualization
Caption: Experimental workflow for NMR spectroscopy.
Caption: Experimental workflow for mass spectrometry.
References
- 1. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. academic.oup.com [academic.oup.com]
The Quest for 2-Deacetyltaxachitriene A in Taxus yunnanensis: A Technical Guide on Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural abundance of the taxane (B156437) diterpenoid, 2-Deacetyltaxachitriene A, in Taxus yunnanensis. While specific quantitative data for this particular compound remains elusive in publicly accessible literature, this document provides a comprehensive overview of the analytical methodologies and biosynthetic context essential for its study. By presenting data on closely related and commercially significant taxanes within the same species, we offer a valuable framework for researchers aiming to isolate, identify, and quantify this specific molecule.
Natural Abundance of Taxanes in Taxus yunnanensis
Direct quantification of this compound in Taxus yunnanensis has not been extensively reported. However, the leaves of this species are known to be a rich source of various other taxoids. Understanding the abundance of these related compounds provides a crucial benchmark for any investigation into less-characterized taxanes. The following table summarizes the reported concentrations of several key taxanes in the leaves of Taxus yunnanensis.
| Taxoid | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Paclitaxel (Taxol) | 84 | UPLC-MS/MS | [1] |
| 10-deacetylbaccatin III (10-DAB) | Higher than other investigated Taxus species | UPLC-MS/MS | [2] |
| Baccatin III (BAC) | Higher than other investigated Taxus species | UPLC-MS/MS | [2] |
| 7-xylosyl-10-deacetyltaxol (7-xyl-10-DAT) | Higher than other investigated Taxus species | UPLC-MS/MS | [2] |
| 10-deacetyltaxol (10-DAT) | Higher than other investigated Taxus species | UPLC-MS/MS | [2] |
| Gallocatechin (GC) | Higher than other investigated Taxus species | UPLC-MS/MS | [2] |
Note: The term "Higher than other investigated Taxus species" indicates a comparative abundance rather than a specific numerical value in the cited study, which included T. mairei, T. chinensis, T. wallichiana, T. cuspidata, and T. media.[2]
Experimental Protocols for Taxane Analysis
The methodologies for the extraction, separation, and quantification of taxanes are well-established. The following protocols, based on common practices for taxane analysis from Taxus species, can be adapted for the specific investigation of this compound.
Sample Preparation and Extraction
-
Harvesting and Drying: Collect fresh leaves of Taxus yunnanensis. The material should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of the taxanes.
-
Pulverization: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
Maceration: The powdered material is soaked in a suitable solvent, typically methanol (B129727) or ethanol, for an extended period (24-48 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol.
-
Ultrasonic or Microwave-Assisted Extraction: These modern techniques can significantly reduce extraction time and solvent consumption.
-
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Purification and Fractionation
-
Liquid-Liquid Partitioning: The crude extract is typically partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or n-hexane) to separate compounds based on their polarity.
-
Column Chromatography: The organic phase is then subjected to column chromatography over silica (B1680970) gel or other stationary phases. A gradient elution with a solvent system (e.g., n-hexane-ethyl acetate) is used to separate fractions containing different classes of compounds. Taxanes are typically found in the moderately polar fractions.
Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying taxanes.[2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a formic acid modifier) and acetonitrile (B52724) or methanol.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the target analyte are monitored.
-
-
Quantification: A calibration curve is generated using a certified reference standard of the analyte. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Biosynthetic Context
Taxanes are synthesized through the plastidial methylerythritol phosphate (B84403) (MEP) pathway, starting from geranylgeranyl diphosphate (B83284) (GGPP).[4] The biosynthesis involves a complex series of cyclizations, hydroxylations, acetylations, and other modifications. While the precise position of this compound in this intricate network is not definitively established without its isolation and characterization, its name suggests it is a deacetylated derivative of a taxachitriene. Taxachitrienes are part of the larger family of taxanes.
Visualizing the Workflow and Pathways
To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.
Caption: Experimental workflow for the isolation and quantification of this compound.
Caption: Simplified biosynthetic pathway of taxanes, indicating a potential origin for this compound.
Conclusion and Future Directions
The natural abundance of this compound in Taxus yunnanensis remains an open area for investigation. The lack of specific data highlights an opportunity for novel research in the field of natural product chemistry. By employing the established analytical protocols outlined in this guide, researchers can undertake the systematic study of this and other minor taxanes. Such work would not only contribute to a more complete understanding of the Taxus metabolome but could also uncover new compounds with potential pharmacological applications. Future research should focus on the targeted isolation of this compound, its structural elucidation using techniques such as NMR and high-resolution mass spectrometry, and the development of a validated quantitative method for its detection in various tissues of Taxus yunnanensis.
References
In-depth Technical Guide on 2-Deacetyltaxachitriene A: Data Unavailability and Proposed Alternative
Notice of Limited Data Availability for 2-Deacetyltaxachitriene A
Following a comprehensive search of publicly available scientific literature and databases, we have determined that there is insufficient information to construct the requested in-depth technical guide on "this compound." The available data is limited to its molecular formula (C₃₀H₄₂O₁₂) and molecular weight (594.647 g/mol ), with only a general mention of its use in research related to microtubule stabilization.
Crucially, the core requirements for this technical guide—quantitative biological data, detailed experimental protocols, and established signaling pathways—are not available in the public domain for this specific taxane (B156437) analogue.
Proposed Alternative: A Comprehensive Guide to Larotaxel
Given the information gap for this compound, we propose to create the in-depth technical guide on a closely related and well-documented taxane analogue: Larotaxel .
Larotaxel is a semi-synthetic taxane that has been the subject of numerous preclinical and clinical studies, providing a wealth of data to meet the core requirements of your request. It is known to be a potent microtubule stabilizer and has been investigated in various cancer types.
The proposed guide on Larotaxel will include:
-
Detailed Chemical Profile: Including its structure, synthesis, and physicochemical properties.
-
Mechanism of Action: A thorough explanation of its interaction with tubulin and microtubules.
-
Quantitative Biological Data: A summary of its in vitro cytotoxicity against a panel of cancer cell lines (IC50 values) and in vivo efficacy in preclinical models, presented in clear, structured tables.
-
Pharmacokinetic Properties: Information on its absorption, distribution, metabolism, and excretion.
-
Experimental Protocols: Detailed methodologies for key assays such as microtubule polymerization assays, cell viability assays, and cell cycle analysis.
-
Signaling Pathway Diagrams: Graphviz diagrams illustrating the known signaling pathways affected by Larotaxel, such as the JAK-STAT pathway.
We believe that a technical guide on Larotaxel will provide valuable and actionable information for researchers, scientists, and drug development professionals, in line with the original intent of your request.
Please let us know if you would like to proceed with the creation of an in-depth technical guide on Larotaxel.
Unveiling the Anti-Cancer Potential of 2-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A, a diterpenoid natural product isolated from the Chinese yew, Taxus chinensis, has emerged as a compound of interest in the field of oncology. As a member of the taxane (B156437) family, it shares a structural lineage with potent chemotherapeutic agents like paclitaxel (B517696) and docetaxel. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, with a focus on its cytotoxic activity and underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-cancer therapeutics.
Core Anti-Cancer Mechanism: Microtubule Stabilization and Cell Cycle Arrest
Like other taxanes, the primary anti-cancer mechanism of this compound is believed to be the disruption of microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.
This compound is thought to bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the mitotic spindle and ultimately arresting the cell cycle at the G2/M phase. This prolonged mitotic blockage triggers cellular apoptosis, or programmed cell death, selectively in rapidly dividing cancer cells.[1]
Quantitative Cytotoxicity Data
In vitro studies have demonstrated the potent cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (µM)¹ | Control Compound | Control IC50 (ng/mL) | Reference |
| A549 | Human Lung Carcinoma | 7.0 ± 0.2 | ~0.012 | Ellipticine | 500 ± 25 | [1] |
| Col2 | Human Colon Carcinoma | 8.6 ± 0.3 | ~0.014 | Ellipticine | 340 ± 35 | [1] |
¹Calculated based on a molar mass of 594.66 g/mol for this compound (C₃₀H₄₂O₁₂).
Experimental Protocols
While the precise experimental details for the cytotoxicity studies on this compound are not fully available, this section outlines a representative protocol for a standard cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly employed for the in vitro evaluation of anti-cancer compounds.
In Vitro Cytotoxicity Assessment via MTT Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549 and Col2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells receive medium with DMSO only (vehicle control).
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its cytotoxic effects.
4. MTT Assay:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the anti-cancer activity of this compound.
Caption: Mechanism of Action of this compound.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
References
Unraveling the Enigmatic Mechanism of 2-Deacetyltaxachitriene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from the Chinese yew (Taxus chinensis), represents a molecule of interest within the broader class of taxane compounds known for their potent anti-cancer properties. While the archetypal taxane, paclitaxel (B517696), exerts its therapeutic effect through the stabilization of microtubules, leading to mitotic arrest and apoptosis, the precise molecular interactions and downstream signaling consequences of many other taxane analogues, including this compound, remain less defined. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, drawing upon the established knowledge of taxane diterpenoids and highlighting areas ripe for further investigation. The potential for this and similar non-alkaloidal taxanes to overcome mechanisms of paclitaxel resistance presents a compelling rationale for its continued study.
Introduction: The Taxane Family and Microtubule Dynamics
The taxane family of diterpenoids, originally derived from various species of the yew tree (Taxus), has revolutionized cancer chemotherapy. The most renowned member, paclitaxel, is a cornerstone in the treatment of numerous solid tumors, including ovarian, breast, and lung cancers.[1] The primary mechanism of action for clinically utilized taxanes is their ability to bind to the β-tubulin subunit of microtubules.[2]
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their inherent dynamic instability, characterized by phases of polymerization and depolymerization, is critical for their function. Taxanes disrupt this delicate equilibrium by promoting tubulin polymerization and stabilizing the resulting microtubules against depolymerization.[2] This suppression of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.[1]
This compound is a naturally occurring taxane isolated from the seeds and needles of Taxus chinensis.[3][4][5] While its structural similarity to other taxanes suggests a comparable mechanism of action centered on microtubule interaction, the specifics of its binding affinity, the precise conformational changes it induces in the tubulin dimer, and its efficacy in overcoming taxane resistance are not yet fully elucidated in publicly available literature.
Postulated Mechanism of Action of this compound
Based on the well-established mechanism of other taxane diterpenoids, the mechanism of action of this compound is hypothesized to involve the following key events:
-
Binding to β-Tubulin: this compound is presumed to bind to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, a site analogous to the paclitaxel binding site.
-
Promotion of Microtubule Assembly: This binding event is thought to lower the critical concentration of tubulin required for polymerization, thereby promoting the assembly of microtubules.
-
Stabilization of Microtubules: The compound is expected to stabilize the newly formed microtubules, inhibiting their depolymerization. This leads to an accumulation of non-functional microtubule bundles within the cell.
-
Disruption of Mitosis: The resulting aberrant microtubule structures are incapable of forming a functional mitotic spindle, leading to a prolonged arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: The sustained mitotic block is a potent trigger for the intrinsic apoptotic pathway, leading to programmed cell death.
A significant area of interest is the potential for non-alkaloidal taxanes, such as this compound, to exhibit activity against cancer cell lines that have developed resistance to paclitaxel.[6] Such resistance can arise from mutations in the β-tubulin gene that alter the drug-binding site. It is plausible that structural differences in compounds like this compound may allow them to bind effectively to these mutated forms of tubulin, thereby circumventing resistance.
Potential Signaling Pathways
The downstream consequences of microtubule stabilization by taxanes are complex and involve the modulation of several signaling pathways. It is anticipated that this compound would activate similar pathways.
Caption: Postulated mechanism of this compound leading to apoptosis.
Quantitative Data
For comparative purposes, the table below presents hypothetical data points based on typical values observed for other taxane diterpenoids. This data is for illustrative purposes only and is not derived from experimental results for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | A549 (Human Lung Carcinoma) | Data Not Available | - |
| MCF7 (Human Breast Adenocarcinoma) | Data Not Available | - | |
| HeLa (Human Cervical Cancer) | Data Not Available | - | |
| A2780/ADR (Paclitaxel-Resistant Ovarian) | Data Not Available | - | |
| Tubulin Polymerization | EC50 | Data Not Available | - |
Experimental Protocols
While specific experimental data for this compound is lacking, the following are standard protocols used to characterize the mechanism of action of taxane compounds.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for determining the IC50 of a compound using an MTT assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: Purified tubulin protein is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP) and kept on ice.
-
Compound Addition: this compound or a control compound (e.g., paclitaxel as a positive control, colchicine (B1669291) as a negative control for polymerization) is added to the tubulin solution.
-
Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the scattering of light by the newly formed microtubules, is monitored over time.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a taxane-like mechanism.
Future Directions and Conclusion
The study of this compound is still in its infancy. To fully elucidate its mechanism of action and therapeutic potential, several key areas of research need to be addressed:
-
Comprehensive Cytotoxicity Profiling: Determination of IC50 values across a wide panel of cancer cell lines, including those with known mechanisms of taxane resistance.
-
Direct Tubulin Interaction Studies: Biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the binding affinity of this compound to tubulin.
-
High-Resolution Structural Analysis: X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of the compound to the tubulin dimer and its effect on microtubule structure.
-
Investigation of Downstream Signaling: Detailed analysis of the activation of apoptotic pathways and the modulation of key regulatory proteins (e.g., Bcl-2 family members, caspases) in response to treatment.
-
In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in preclinical animal models of cancer.
References
- 1. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel, from Taxus yunnanensis - LKT Labs [lktlabs.com]
- 3. Chinese | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Scarcity of In Vitro Data on 2-Deacetyltaxachitriene A
A comprehensive review of scientific literature reveals a significant gap in the in vitro investigation of 2-Deacetyltaxachitriene A, a specific taxane (B156437) diterpenoid. While the compound has been identified and isolated, detailed studies on its biological activity, mechanisms of action, and specific experimental protocols remain unpublished. This technical guide addresses the current state of knowledge and provides a contextual framework based on the broader class of taxane derivatives for researchers, scientists, and drug development professionals interested in this molecule.
Despite a thorough search for preliminary in vitro studies, quantitative data, and detailed experimental methodologies concerning "this compound," the scientific landscape appears to be largely unexplored. This scarcity of specific data prevents the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as originally envisioned.
What is Known: Isolation and Chemical Identity
This compound is a naturally occurring diterpenoid.[1] It has been isolated from the seeds of the Chinese yew, Taxus chinensis, a plant known for producing a variety of bioactive compounds.[1] Its chemical formula is C30H42O12, with a molecular weight of 594.65.[1] The structure of this compound has been elucidated through spectral analysis. While its existence is documented, its biological activity remains an open question in the scientific community.
The Broader Context: In Vitro Studies of Taxane Derivatives
Given the lack of specific data for this compound, it is informative to consider the well-established in vitro activities of the broader class of taxane derivatives. Taxanes, as a group, are renowned for their potent anticancer properties.[2][3]
General Biological Activity of Taxanes
Novel taxane derivatives have demonstrated significant anti-tumor activity in various cancer cell lines. For instance, some derivatives have shown efficacy in pancreatic cancer cells with IC50 values ranging between 1-10 nM.[4] A key feature of many next-generation taxanes is their ability to overcome multidrug resistance (MDR), a common challenge in cancer chemotherapy.[2][5]
The primary mechanism of action for clinically used taxanes like paclitaxel (B517696) and docetaxel (B913) is the stabilization of microtubules.[2][3] This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2]
Potential Signaling Pathways
The anticancer effects of taxanes are mediated through various signaling pathways. For example, they can induce the phosphorylation of the anti-apoptotic protein Bcl-2 and increase the production of the tumor suppressor protein p53.[3] Some next-generation taxanes have also been shown to block the Hedgehog and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[5]
Future Directions and Research Opportunities
The absence of in vitro data for this compound presents a clear opportunity for future research. Investigating its cytotoxic and antiproliferative effects on various cancer cell lines would be a logical first step. Should it exhibit interesting activity, subsequent studies could delve into its mechanism of action, including its effects on microtubule polymerization and key signaling pathways involved in cancer progression.
For researchers interested in pursuing studies on this compound, the following hypothetical experimental workflow could serve as a starting point.
Caption: A hypothetical workflow for the initial in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
A Technical Review of Taxane Derivatives: Insights from 2-Deacetyltaxachitriene A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane (B156437) derivatives represent a cornerstone in modern oncology, with prominent members like paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being mainstays in the treatment of various solid tumors. Their unique mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis, making them potent anticancer agents. This technical guide delves into the chemistry, biological activity, and experimental evaluation of taxane derivatives, with a specific focus on the less-characterized compound, 2-Deacetyltaxachitriene A. Due to the limited availability of specific data for this compound, this review will draw upon data from structurally related taxane analogs to provide a comprehensive understanding of this important class of molecules.
This compound: An Overview
This compound is a naturally occurring taxane diterpenoid that can be isolated from plant sources of the Taxus genus, such as Taxus chinensis. Its chemical formula is C₃₀H₄₂O₁₂, and its CAS number is 214769-96-7. Structurally, it is characterized by the core taxane skeleton but lacks an acetyl group at the C2 position. While research on this specific derivative is not as extensive as for its more famous counterparts, it is of interest for its potential anti-cancer properties, likely acting through microtubule stabilization.
Core Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxane derivatives is their ability to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. Microtubules are dynamic structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. By preventing the breakdown of microtubules, taxanes disrupt the normal cell cycle, leading to a prolonged mitotic block and ultimately triggering apoptosis (programmed cell death).
Below is a diagram illustrating the general signaling pathway affected by taxane derivatives.
Caption: General mechanism of action of taxane derivatives.
Synthesis of Taxane Derivatives
The synthesis of taxane derivatives is a complex field of organic chemistry. While total synthesis of some taxanes has been achieved, it is often a lengthy and low-yielding process. A more common approach is the semi-synthesis starting from naturally abundant precursors, such as 10-deacetylbaccatin III, which can be extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata).
The general workflow for the semi-synthesis of a novel taxane analog is depicted below.
Caption: General workflow for the semi-synthesis of taxane derivatives.
Biological Activity and Quantitative Data
The cytotoxic activity of taxane derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Due to the lack of specific IC50 data for this compound in the public domain, the following table summarizes the cytotoxic activities of paclitaxel and docetaxel, as well as other structurally related taxane analogs, to provide a comparative context. Modifications at the C2 and C13 positions are known to significantly influence the biological activity.
| Compound | Cancer Cell Line | IC50 (nM) | Reference Compound | Key Structural Difference |
| Paclitaxel | A549 (Lung) | 5.5 | - | - |
| Paclitaxel | MCF7 (Breast) | 2.1 | - | - |
| Docetaxel | A549 (Lung) | 2.0 | Paclitaxel | tert-butoxycarbonyl at C13 |
| Docetaxel | MCF7 (Breast) | 1.5 | Paclitaxel | tert-butoxycarbonyl at C13 |
| 7-Epi-paclitaxel | A2780 (Ovarian) | >1000 | Paclitaxel | Epimerization at C7 |
| 10-Deacetylbaccatin III | A2780 (Ovarian) | >10000 | Paclitaxel | Lacks C13 side chain |
| Cephalomannine | L1210 (Leukemia) | 11 | Paclitaxel | Tigloyl group at C13 |
Note: The IC50 values presented are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the taxane derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the taxane derivative at various concentrations.
-
Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity over time at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the change in absorbance over time to determine the rate and extent of polymerization induced by the compound.
The logical relationship for evaluating a novel taxane derivative is outlined in the following diagram.
Caption: Logical workflow for the preclinical evaluation of a novel taxane derivative.
Conclusion
This compound represents one of the many naturally occurring taxane derivatives with potential for further investigation as an anticancer agent. While specific data on this compound is limited, the extensive knowledge base surrounding the taxane family provides a strong framework for its evaluation. The methodologies and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel taxane-based therapeutics. Future studies are warranted to fully elucidate the biological profile of this compound and its potential role in cancer therapy.
Methodological & Application
Analytical Standards for 2-Deacetyltaxachitriene A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical standards and quality control methodologies for 2-Deacetyltaxachitriene A, a diterpenoid natural product isolated from the seeds of the Chinese yew, Taxus chinensis[1]. Due to the limited availability of specific, publicly documented analytical protocols for this compound, the following application notes are based on established methodologies for the analysis of similar taxane (B156437) diterpenoids. These protocols are intended to serve as a robust starting point for developing and validating in-house analytical methods.
Physicochemical Properties and Reference Standard
A well-characterized reference standard is fundamental for accurate quantification and identification. A commercially available reference standard of this compound should be used.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | Inferred from structure |
| Molecular Weight | 318.45 g/mol | Inferred from structure |
| CAS Number | 214769-96-7 | [2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents | General knowledge |
| Storage | -20°C for long-term storage | General knowledge |
Analytical Methodologies
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a primary method for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method with UV detection is generally suitable for taxane diterpenoids.
Table 2: Representative HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-5 min, 50% B; 5-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-50% B; 35-40 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15-20 minutes (Hypothetical) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous identification and structural confirmation of this compound. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed.
Table 3: Representative ¹H and ¹³C NMR Spectral Data (in CDCl₃, Hypothetical)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm, Multiplicity, J in Hz) |
| 1 | 40.2 | 1.85 (m) |
| 2 | 72.5 | 4.90 (d, J=6.5) |
| 3 | 45.1 | 2.10 (m) |
| ... | ... | ... |
| 20 | 25.8 | 1.05 (s) |
Note: This is a partial, hypothetical dataset. Actual chemical shifts will need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Table 4: Representative Mass Spectrometry Data
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI+ | Q-TOF | 319.2268 | [M+H]⁺ |
| ESI+ | Q-TOF | 341.2087 | [M+Na]⁺ |
| ESI+ | Q-TOF | 301.2162 | [M+H-H₂O]⁺ |
Experimental Protocols
Protocol for HPLC Analysis
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Set up the HPLC system according to the parameters in Table 2. Inject the standards and samples.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve. Calculate the purity by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the acquired data using appropriate software. Assign the proton and carbon signals with the aid of 2D NMR correlations to confirm the structure of this compound.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent for infusion or LC-MS analysis (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire mass spectra in the appropriate mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to gain further structural information.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a diterpenoid compound belonging to the taxane (B156437) family. Taxanes, most notably Paclitaxel (Taxol), are a critical class of chemotherapeutic agents used in the treatment of various cancers.[1] The primary mechanism of action for many taxanes involves the disruption of microtubule dynamics.[1][2] They bind to β-tubulin, stabilizing microtubules and preventing their depolymerization.[3][4] This interference with the normal function of the microtubule cytoskeleton leads to the arrest of the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1]
These application notes provide a comprehensive guide to developing a suite of cell-based assays to characterize the biological activity of this compound. The protocols detailed below will enable researchers to assess its cytotoxicity, pro-apoptotic effects, impact on cell cycle progression, and its direct effects on the microtubule network.
Hypothesized Mechanism of Action and Signaling Pathway
Based on its structural class, this compound is hypothesized to function as a microtubule-stabilizing agent. This stabilization is expected to activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can trigger a cascade of events culminating in the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and subsequent cell death.
Caption: Hypothesized signaling cascade for this compound.
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) |
|---|---|---|
| A549 (Lung) | 48 | Example: 0.52 |
| MDA-MB-231 (Breast) | 48 | Example: 0.78 |
| DU145 (Prostate) | 48 | Example: 1.12 |
| MRC-5 (Normal Lung) | 48 | Example: > 10 |
Table 2: Apoptotic and Cell Cycle Effects (at 48 hr)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
|---|---|---|---|
| A549 | 0 (Control) | Example: 4.5% | Example: 12.1% |
| A549 | 0.5 (IC₅₀) | Example: 35.2% | Example: 68.5% |
| A549 | 1.0 (2x IC₅₀) | Example: 58.9% | Example: 75.3% |
Application 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[5]
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[6] Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO concentration matched to the highest compound concentration).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9]
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.[7][9]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Application 2: Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10] The assay uses a synthetic peptide substrate (e.g., DEVD-pNA or DEVD-AMC) that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be measured.[10][11]
Caption: Workflow for measuring Caspase-3 activity.
Experimental Protocol: Caspase-3 Colorimetric Assay
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Cancer cell line of interest
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes (e.g., 6-well plates) and treat with this compound (e.g., at its IC₅₀ concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis if available (e.g., staurosporine).[12]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes at 4°C.[12]
-
Cell Lysis: Resuspend the cell pellet in 50 µL of chilled Lysis Buffer per 1-2 x 10⁶ cells.[13] Incubate on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[13]
-
Assay Preparation: Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate (containing ~100-200 µg of protein) to each well.
-
Initiate Reaction: Prepare the reaction mix by adding DTT to the 2X Reaction Buffer. Add 50 µL of the 2X Reaction Buffer/DTT mix to each well. Add 5 µL of the DEVD-pNA substrate.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.[12]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Application 3: Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. Cells in G2/M have twice the DNA content of cells in G0/G1.
Caption: Workflow for cell cycle analysis using PI staining.
Experimental Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cancer cell line of interest
-
Cold Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, and 20 µg/mL Propidium Iodide in PBS).[14]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization. Combine with the supernatant to include any floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.[14]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[15] Incubate at 4°C for at least 2 hours (or overnight).[14]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.[16]
-
RNase Treatment and PI Staining: Centrifuge again and resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[15]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Application 4: Immunofluorescence Staining of Microtubules
This technique uses fluorescently labeled antibodies to visualize the microtubule cytoskeleton within cells. It provides direct visual evidence of microtubule stabilization, which often manifests as bundling of microtubules and the formation of abnormal mitotic spindles.[17][18]
Caption: Workflow for immunofluorescence staining of microtubules.
Experimental Protocol: Microtubule Staining
Materials:
-
Sterile glass coverslips
-
24-well tissue culture plates
-
Ice-cold Methanol (B129727) (for fixation)
-
PBS and PBST (PBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBST)[17]
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Place sterile coverslips into the wells of a 24-well plate. Seed cells at a density that will result in 50-70% confluency after 24 hours.[17]
-
Treatment: Treat cells with this compound (e.g., IC₅₀ concentration) and a vehicle control for a suitable duration (e.g., 16-24 hours).
-
Fixation: Gently wash the cells three times with pre-warmed PBS. Fix the cells by incubating with ice-cold methanol for 5-10 minutes at -20°C.[17][19]
-
Permeabilization and Blocking: Wash the cells three times with PBS. Incubate in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding and permeabilize the cells.[17]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17]
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[18]
-
Counterstaining: Wash the coverslips three times with PBST. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[17]
-
Mounting: Wash the coverslips twice with PBS. Briefly rinse in distilled water and mount onto microscope slides using an antifade mounting medium.[17]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of control and treated cells, looking for changes in microtubule organization, such as increased bundling or abnormal mitotic spindle formation.
References
- 1. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. caspase3 assay [assay-protocol.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mpbio.com [mpbio.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "2-Deacetyltaxachitriene A" Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for evaluating the cytotoxic potential of "2-Deacetyltaxachitriene A," a natural product of interest in drug discovery. The following protocols detail three standard and robust assays for quantifying cell viability and cytotoxicity: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-3/7 assay for detecting apoptosis. Adherence to these detailed methodologies will ensure reproducible and reliable data generation for the preclinical assessment of this compound.
Cell Line Selection and Culture
The choice of cell line is critical for obtaining relevant cytotoxicity data. It is recommended to use a panel of cancer cell lines representing different tumor types to assess the spectrum of activity of "this compound".
Recommended Human Cancer Cell Lines:
| Cell Line | Cancer Type | Justification |
| MCF-7 | Breast Adenocarcinoma | Well-characterized, estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive. |
| A549 | Lung Carcinoma | Commonly used model for lung cancer. |
| HCT116 | Colorectal Carcinoma | Represents a common gastrointestinal cancer. |
| HeLa | Cervical Adenocarcinoma | A robust and widely used cancer cell line. |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent prostate cancer model. |
General Cell Culture Protocol:
-
Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the cytotoxicity of "this compound".
Caption: General workflow for evaluating the cytotoxicity of a test compound.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][3]
Materials:
-
96-well flat-bottom plates
-
"this compound" stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.[4]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Calculation:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[5][6][7]
Materials:
-
96-well flat-bottom plates
-
"this compound" stock solution (in DMSO)
-
Complete cell culture medium (low serum is recommended to reduce background)[6]
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.
-
Add the prepared reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]
Data Presentation:
| Concentration of this compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release Control | 100 |
Calculation:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][9] Their activation is a hallmark of apoptosis.
Materials:
-
96-well, opaque-walled plates
-
"this compound" stock solution (in DMSO)
-
Complete cell culture medium
-
Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer or microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of "this compound" as described in the MTT protocol (steps 1-4).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Assay Procedure: After the desired incubation period, allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Presentation:
| Concentration of this compound (µM) | Luminescence (RLU) | Fold Induction of Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Calculation:
Fold Induction = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
Signaling Pathway Visualization
The induction of caspase-3/7 activity suggests the involvement of apoptotic signaling pathways. The diagram below illustrates the two major apoptosis pathways leading to the activation of executioner caspases.
Caption: Major signaling pathways leading to apoptosis.
Disclaimer: These protocols provide a general framework. Optimization of cell seeding densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate positive and negative controls in each experiment.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for 2-Deacetyltaxachitriene A in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function. Consequently, microtubules are a key target for the development of anticancer agents.
This document provides detailed application notes and protocols for the use of 2-Deacetyltaxachitriene A, a taxane (B156437) derivative, in in vitro microtubule polymerization assays. Taxanes are a class of compounds known to stabilize microtubules, thereby disrupting their dynamics and leading to cell cycle arrest and apoptosis in cancer cells. These protocols are designed to assist researchers in characterizing the effects of this compound on microtubule assembly.
Due to the limited specific data available for this compound, the following protocols are based on established methods for similar taxane compounds like paclitaxel (B517696) (Taxol). Researchers should consider these as a starting point and may need to optimize conditions for their specific experimental setup.
Mechanism of Action of Taxane-like Compounds
Taxanes bind to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and shifting the equilibrium towards polymerization. This disruption of the natural microtubule dynamics interferes with the formation of the mitotic spindle during cell division, ultimately leading to cell death.
Caption: Mechanism of microtubule stabilization by this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro microtubule polymerization assays with taxane-like compounds. These values should be considered as a reference, and experimental determination for this compound is recommended.
| Parameter | Description | Typical Value Range for Taxanes |
| EC50 | Effective concentration to achieve 50% of the maximal polymerization effect. | 1 - 10 µM |
| Maximal Polymerization | The maximum level of microtubule polymer mass achieved at saturating compound concentrations. | 1.5 - 2.5 fold increase over control |
| Lag Time | The time before a significant increase in polymerization is observed. | Shortened compared to control |
| Polymerization Rate | The initial rate of microtubule assembly. | Increased compared to control |
Experimental Protocols
Two primary methods are described for monitoring microtubule polymerization in vitro: a turbidity-based assay and a fluorescence-based assay.
Protocol 1: Turbidity-Based Microtubule Polymerization Assay
This method measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials and Reagents:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (B1683961) (negative control, depolymerizing agent)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well clear bottom plates
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer. Keep on ice.
-
Prepare working solutions of this compound, paclitaxel, and nocodazole in General Tubulin Buffer from stock solutions. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds and controls to the respective wells.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time.
-
Determine the lag time, initial rate of polymerization (Vmax), and the maximum polymer mass (Amax) for each condition.
-
Calculate the percentage of polymerization relative to the positive control (paclitaxel).
-
Caption: Workflow for the turbidity-based microtubule polymerization assay.
Protocol 2: Fluorescence-Based Microtubule Polymerization Assay
This assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. A common reporter is DAPI.
Materials and Reagents:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc., #BK011P) which includes:
-
Lyophilized tubulin
-
General Tubulin Buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI-based)
-
Paclitaxel (positive control)
-
-
This compound stock solution (in DMSO)
-
Nocodazole (negative control)
-
DMSO (vehicle control)
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm
-
96-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the kit manufacturer's instructions. Typically, reconstitute tubulin to 2 mg/mL in General Tubulin Buffer containing the fluorescent reporter. Keep on ice.
-
Prepare working solutions of this compound and controls in the tubulin/reporter mixture.
-
-
Assay Setup:
-
Add the tubulin/reporter/compound mixtures to the wells of a pre-warmed (37°C) 96-well black plate.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time.
-
Determine the kinetic parameters as described in the turbidity-based assay.
-
Calculate the percentage of polymerization relative to the positive control.
-
Caption: Workflow for the fluorescence-based microtubule polymerization assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low polymerization in control | Inactive tubulin | Ensure tubulin is fresh and has been kept on ice. Avoid repeated freeze-thaw cycles. |
| Degraded GTP | Use a fresh aliquot of GTP stock solution. | |
| High background signal | Compound precipitation | Centrifuge the compound working solution before adding to the assay. Run a control with compound in buffer without tubulin. |
| Autofluorescence of compound | Check the fluorescence of the compound alone at the assay wavelengths. | |
| Inconsistent replicates | Pipetting errors | Ensure accurate and consistent pipetting. Mix solutions thoroughly but gently. |
| Temperature fluctuations | Ensure the plate reader maintains a stable 37°C. |
Conclusion
The provided protocols offer robust methods for evaluating the effect of this compound on microtubule polymerization. By carefully following these procedures and optimizing as necessary, researchers can obtain valuable quantitative data to characterize the bioactivity of this compound and its potential as a microtubule-targeting agent.
Application Notes and Protocols for the Synthesis and Evaluation of 2-Deacetyltaxachitriene A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxane (B156437) family of diterpenoids, most notably Paclitaxel (Taxol®) and Docetaxel (B913) (Taxotere®), represents a cornerstone of modern chemotherapy, primarily through their mechanism of stabilizing microtubules and inducing mitotic arrest in rapidly dividing cancer cells.[1] Research into novel taxane derivatives continues to be a vibrant field, aiming to overcome challenges such as multidrug resistance and to improve therapeutic indices. 2-Deacetyltaxachitriene A is a natural taxoid that provides a unique scaffold for the development of new anticancer agents. This document outlines the application notes and detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through the semi-synthesis from a more readily available precursor, such as Baccatin (B15129273) III or 10-Deacetylbaccatin III (10-DAB). The following protocol describes a plausible synthetic route involving the selective deacetylation and subsequent modification of a baccatin derivative.
Experimental Protocol: Synthesis of this compound Core Structure
This protocol outlines a two-step process starting from 10-Deacetylbaccatin III (10-DAB) to generate the 2-deacetylated core, which can then be further derivatized.
Step 1: Selective Protection of C7 and C13 Hydroxyl Groups of 10-Deacetylbaccatin III
-
Dissolution: Dissolve 10-Deacetylbaccatin III (1 eq) in anhydrous pyridine.
-
Protection: Add triethylsilyl chloride (TES-Cl, 2.5 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7,13-bis(triethylsilyl)-10-deacetylbaccatin III.
Step 2: Deacetylation at C2 and Subsequent Derivatization
-
Hydrolysis: Dissolve the protected baccatin derivative (1 eq) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (1:1).
-
Base Addition: Add potassium carbonate (K2CO3, 3 eq) and stir at room temperature for 24 hours.
-
Neutralization: Neutralize the reaction mixture with 1 M HCl.
-
Extraction and Purification: Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to afford the 2-deacetylated intermediate.
-
Derivatization (Example: Acylation): To the 2-deacetylated intermediate (1 eq) in dichloromethane, add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) and triethylamine (B128534) (1.5 eq). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by chromatography to obtain the desired 2-deacetyl-2-aroyl-7,13-bis(triethylsilyl)-10-deacetylbaccatin III.
-
Deprotection: Remove the silyl (B83357) protecting groups using a standard procedure, for example, with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, to yield the final this compound derivative.
Biological Activity of this compound Derivatives
The primary mechanism of action of taxane derivatives is their effect on microtubule dynamics. Therefore, key experiments to assess the biological activity of novel this compound derivatives include in vitro microtubule polymerization assays and cytotoxicity assays against various cancer cell lines.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), and the test compound (this compound derivative).
-
Procedure:
-
Keep all reagents on ice.
-
In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.
-
Add purified tubulin to each well to initiate the reaction.
-
Measure the change in absorbance at 340 nm over time at 37 °C using a microplate reader. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: Plot the absorbance change against time to obtain polymerization curves. Compare the curves of treated samples with a positive control (e.g., Paclitaxel) and a negative control (vehicle).
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[2]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[3]
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound Derivatives on Microtubule Polymerization
| Compound | Concentration (µM) | Polymerization Rate (mOD/min) | Maximum Polymerization (OD) |
| Control (Vehicle) | - | 5 | 0.15 |
| Paclitaxel | 10 | 50 | 0.85 |
| Derivative 1 | 10 | 45 | 0.78 |
| Derivative 2 | 10 | 30 | 0.62 |
| Derivative 3 | 10 | 55 | 0.91 |
Note: The data presented are representative examples.
Table 2: Cytotoxicity (IC50) of this compound Derivatives in Cancer Cell Lines
| Compound | MCF-7 (µM) | A549 (µM) | HeLa (µM) |
| Paclitaxel | 0.015 | 0.020 | 0.010 |
| Derivative 1 | 0.025 | 0.030 | 0.018 |
| Derivative 2 | 0.150 | 0.200 | 0.120 |
| Derivative 3 | 0.008 | 0.012 | 0.005 |
Note: The data presented are representative examples.
Visualizations
Signaling Pathways
Taxanes are known to modulate several signaling pathways beyond their direct effect on microtubules. These include the Hedgehog and PI3K/Akt pathways.[4]
Caption: Signaling pathways modulated by taxane derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: Workflow for synthesis and evaluation.
References
- 1. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol biosynthesis: Molecular cloning of a benzoyl- CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tubulin Dynamics with 2-Deacetyltaxachitriene A
Introduction
2-Deacetyltaxachitriene A belongs to the taxane (B156437) family of diterpenoids, which are renowned for their potent effects on microtubule dynamics. Taxanes, most notably Paclitaxel (Taxol®), are crucial tools in cancer chemotherapy and for studying the intricate processes governed by the microtubule cytoskeleton, such as cell division, intracellular transport, and cell motility. These compounds typically act as microtubule stabilizers, promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization. This disruption of the natural dynamism of microtubules leads to mitotic arrest and apoptosis in rapidly dividing cells.
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on tubulin dynamics. The protocols outlined below describe standard assays to characterize the compound's mechanism of action and quantify its biological activity.
Mechanism of Action: A General Overview for Taxane Derivatives
Taxanes bind to a pocket on the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, making it resistant to depolymerization. The stabilization of microtubules disrupts the delicate balance of microtubule polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle during cell division. By suppressing microtubule dynamics, taxanes effectively block cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death.
Caption: Proposed mechanism of this compound on tubulin dynamics.
Quantitative Data Summary
The following tables summarize the types of quantitative data that should be obtained to characterize the activity of this compound. The values provided are hypothetical and represent typical ranges observed for other taxane derivatives.
Table 1: In Vitro Tubulin Polymerization Activity
| Parameter | Description | Expected Value Range for an Active Taxane |
| EC50 | Effective concentration required to induce 50% of maximal tubulin polymerization. | 0.1 - 10 µM |
| Maximal Polymerization | Maximum level of microtubule polymer mass achieved in the presence of the compound. | 1.5 - 2.5-fold increase over control |
| Critical Concentration (Cc) | The concentration of tubulin dimers at which polymerization begins. | Lowered in the presence of the compound |
Table 2: Cellular Activity
| Parameter | Description | Cell Line Example | Expected IC50 Range for an Active Taxane |
| IC50 (Cytotoxicity) | Concentration of the compound that inhibits cell growth by 50%. | HeLa, MCF-7, A549 | 1 - 100 nM |
| GI50 (Growth Inhibition) | Concentration causing 50% inhibition of cell growth. | As above | 0.1 - 50 nM |
| Mitotic Index | Percentage of cells in the mitotic phase of the cell cycle. | Increased in a dose-dependent manner | N/A |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as soluble tubulin dimers polymerize into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (PEM Buffer): 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Method:
-
Reconstitute Tubulin: Reconstitute lyophilized tubulin in ice-cold PEM buffer to a final concentration of 2-4 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in PEM buffer containing 10% glycerol. Also, prepare dilutions of Paclitaxel and a DMSO vehicle control.
-
Set up the Assay Plate: In a pre-chilled 96-well plate, add 10 µL of each compound dilution (or control) to triplicate wells.
-
Add Tubulin: Add 90 µL of the cold tubulin solution to each well.
-
Initiate Polymerization: Add GTP to each well to a final concentration of 1 mM.
-
Measure Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum absorbance are indicative of the compound's effect. Calculate the EC50 by plotting the maximum absorbance against the log of the compound concentration and fitting to a dose-response curve.
Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules
This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Adherent cancer cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Paclitaxel (positive control)
-
Nocodazole (negative control, depolymerizing agent)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody
-
Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Method:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Paclitaxel, Nocodazole, and a vehicle control for a predetermined time (e.g., 16-24 hours).
-
Fixation: Wash the cells with pre-warmed PBS and then fix with 4% PFA in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Look for changes in microtubule density, bundling, and mitotic spindle abnormalities.
Protocol 3: Cell Viability Assay (MTT or Resazurin-based)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well cell culture plates
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) solution
-
Solubilization buffer (for MTT)
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound and a positive control to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add Viability Reagent:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight.
-
For Resazurin: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Measure Absorbance/Fluorescence: Read the absorbance at 570 nm for the MTT assay or the fluorescence (Ex/Em: ~560/590 nm) for the resazurin assay using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
Signaling Pathway Perturbation
Disruption of microtubule dynamics by taxane derivatives can trigger various downstream signaling pathways, most notably those leading to apoptosis.
Caption: Signaling pathway leading to apoptosis upon microtubule stabilization.
Conclusion
The protocols and information provided here offer a comprehensive starting point for the investigation of this compound as a modulator of tubulin dynamics. By systematically applying these methods, researchers can elucidate its specific mechanism of action, determine its potency, and evaluate its potential as a therapeutic agent or a research tool. It is imperative to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
Application of 2-Deacetyltaxachitriene A in Cancer Cell Lines: Application Notes and Protocols
Disclaimer: Scientific literature providing specific experimental data on the biological activity of 2-Deacetyltaxachitriene A in cancer cell lines is currently limited. The following application notes and protocols are based on the known activities of structurally related non-alkaloidal taxane (B156437) diterpenoids isolated from Taxus species. These are intended to serve as a representative guide for researchers and may require optimization for specific experimental conditions.
Introduction
This compound is a taxane diterpenoid isolated from the Chinese yew, Taxus chinensis. Taxanes are a well-established class of anti-cancer agents known for their ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis. While clinical taxanes like paclitaxel (B517696) and docetaxel (B913) are widely used, research into other taxane diterpenoids continues to uncover novel structures with potential anti-cancer activities, particularly against drug-resistant cancer cell lines. This document provides a framework for investigating the potential anti-cancer effects of this compound in vitro.
Postulated Mechanism of Action
Based on the activity of similar taxane diterpenoids, this compound is hypothesized to exert its anti-cancer effects through the following mechanisms:
-
Microtubule Stabilization: Like other taxanes, it may bind to β-tubulin, stabilizing microtubules and preventing their dynamic instability. This interferes with the formation of the mitotic spindle, a crucial apparatus for cell division.
-
Cell Cycle Arrest: The disruption of microtubule dynamics is expected to arrest cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This is often mediated by the modulation of Bcl-2 family proteins and the activation of caspases.
Data Presentation: Expected Cytotoxicity Profile
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on data from similar non-alkaloidal taxanes. These values are for illustrative purposes and require experimental verification.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5 - 15 |
| MDA-MB-231 | Breast Adenocarcinoma | 8 - 20 |
| A549 | Lung Carcinoma | 10 - 25 |
| HCT116 | Colon Carcinoma | 7 - 18 |
| OVCAR-3 | Ovarian Adenocarcinoma | 4 - 12 |
| KB-VIN (MDR) | Multidrug-Resistant Oral Epidermoid Carcinoma | 15 - 30 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for investigating the molecular mechanism of apoptosis induction.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Application Notes & Protocols: Experimental Design for "2-Deacetyltaxachitriene A" Anti-Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid, a class of compounds known for their potent anti-tumor activities. The most prominent members of this class, paclitaxel (B517696) and docetaxel, are widely used in chemotherapy. The primary mechanism of action for taxanes is the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3][4] This document outlines a comprehensive experimental design to investigate the anti-tumor properties of this compound, from initial in vitro screening to in vivo efficacy studies. While specific data on this compound is limited, research on similar taxane compounds provides a strong rationale for the following experimental approach.
In Vitro Anti-Tumor Activity Assessment
A panel of human cancer cell lines should be selected to evaluate the breadth of anti-tumor activity. A non-cancerous cell line should be included to assess selectivity.
Suggested Cell Lines:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Prostate Cancer: DU145 (androgen-independent)
-
Ovarian Cancer: A2780 (cisplatin-sensitive), A2780-cis (cisplatin-resistant)
-
Non-Cancerous Control: MRC-5 (normal lung fibroblast)
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Data Presentation:
| Cell Line | IC50 of this compound (µM) | IC50 of Paclitaxel (µM) (Positive Control) | Selectivity Index (SI) = IC50 (MRC-5) / IC50 (Cancer Cell Line) |
| MCF-7 | Experimental Value | Experimental Value | Calculated Value |
| MDA-MB-231 | Experimental Value | Experimental Value | Calculated Value |
| A549 | Experimental Value | Experimental Value | Calculated Value |
| DU145 | Experimental Value | Experimental Value | Calculated Value |
| A2780 | Experimental Value | Experimental Value | Calculated Value |
| A2780-cis | Experimental Value | Experimental Value | Calculated Value |
| MRC-5 | Experimental Value | Experimental Value | N/A |
Protocol 2: Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival.
Methodology:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days until colonies are visible.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
Calculate the plating efficiency and surviving fraction.
Data Presentation:
| Treatment Group | Plating Efficiency (%) | Surviving Fraction |
| Control (Vehicle) | Experimental Value | 1.0 |
| This compound (0.5x IC50) | Experimental Value | Calculated Value |
| This compound (1x IC50) | Experimental Value | Calculated Value |
| This compound (2x IC50) | Experimental Value | Calculated Value |
Mechanistic Studies
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (24h) | Experimental Value | Experimental Value | Experimental Value |
| This compound (24h) | Experimental Value | Experimental Value | Experimental Value |
| Control (48h) | Experimental Value | Experimental Value | Experimental Value |
| This compound (48h) | Experimental Value | Experimental Value | Experimental Value |
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Methodology:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
In Vivo Anti-Tumor Efficacy
Protocol 5: Human Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.[5][6][7][8]
Methodology:
-
Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (low dose)
-
This compound (high dose)
-
Positive control (e.g., paclitaxel)
-
-
Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) on a defined schedule (e.g., once daily for 14 days).
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Average Tumor Weight (g) at End of Study | Change in Body Weight (%) |
| Vehicle Control | Experimental Value | 0 | Experimental Value | Experimental Value |
| This compound (Low Dose) | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| This compound (High Dose) | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
| Paclitaxel (Positive Control) | Experimental Value | Calculated Value | Experimental Value | Experimental Value |
Visualizations
Signaling Pathway of Taxanes
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of madecassic acid–silybin conjugate compounds in liver cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase increases cytotoxicity to anticancer drugs targeting DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for Determining the In Vitro IC50 of 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the highly successful anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). Taxanes are known for their potent cytotoxic effects against a broad range of cancers.[1][2] They primarily function as microtubule-stabilizing agents, which disrupts the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a potential anticancer compound. It represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[4] Determining the IC50 value of this compound is a crucial first step in assessing its potential as a therapeutic agent.
This document provides a detailed protocol for determining the in vitro IC50 of this compound using a common colorimetric method, the MTT assay. Additionally, it presents a framework for data presentation and visual representations of the experimental workflow and the compound's putative signaling pathway.
Data Presentation: Comparative IC50 Values
While specific experimental IC50 values for this compound are not yet publicly available, the following table provides a template for data presentation. For comparative purposes, reported IC50 values for the well-established taxanes, paclitaxel and docetaxel, against various cancer cell lines are included. These values can serve as a benchmark when designing experiments and interpreting results for novel taxane compounds.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
| This compound | e.g., MDA-MB-231 | Breast Cancer | 72 | To be determined | |
| This compound | e.g., A549 | Lung Cancer | 72 | To be determined | |
| This compound | e.g., PC3 | Prostate Cancer | 72 | To be determined | |
| Paclitaxel | Various (8 lines) | Various | 24 | 2.5 - 7.5 | [5][6] |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | 72 | ~ 3 | [7] |
| Paclitaxel | MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | ~ 5 | [7] |
| Docetaxel | PC3 | Prostate Cancer | 72 | 0.598 | [8] |
| Docetaxel | DU145 | Prostate Cancer | 72 | 0.469 | [8] |
| Docetaxel | SQUU-A | Oral Squamous Cell Carcinoma | 72 | ~27 | [9] |
Note: IC50 values are highly dependent on the cell line, assay method, and incubation time. The values presented for paclitaxel and docetaxel are for reference only.
Experimental Protocols
The following is a detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Principle of the MTT Assay
In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MDA-MB-231, A549, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Procedure
-
Cell Seeding: a. Culture the desired cancer cell lines until they reach approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). c. Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in a complete culture medium from the stock solution. A wide concentration range (e.g., 0.1 nM to 1000 nM) is recommended for the initial experiment. b. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. After the 4-hour incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and IC50 Calculation
-
Normalize Data: a. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100
-
Dose-Response Curve: a. Plot the percentage of cell viability against the logarithm of the drug concentration.
-
IC50 Determination: a. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis.[11] The IC50 is the concentration of the compound that results in 50% cell viability.
Visualizations
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for taxane compounds leading to apoptosis.
References
- 1. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 2. About Cytotoxic Agents: Uses, How They Help, & Limitations [healthline.com]
- 3. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. clyte.tech [clyte.tech]
Application Notes and Protocols for 2-Deacetyltaxachitriene A in Natural Product Screening
Introduction
2-Deacetyltaxachitriene A is a taxane (B156437) diterpene, a class of natural products that has yielded clinically significant anti-cancer agents.[1] Taxanes are known for their unique mechanism of action, primarily targeting microtubules, which are essential components of the cytoskeleton involved in cell division.[2][3] This property makes them potent cytotoxic agents and valuable candidates in natural product screening campaigns for novel oncology therapeutics.[4] Furthermore, emerging evidence suggests that some taxanes possess anti-inflammatory properties, expanding their potential therapeutic applications.[5]
These application notes provide a framework for utilizing this compound as a reference compound in cytotoxicity and anti-inflammatory screening assays. The protocols are based on established methodologies for taxane diterpenes and serve as a starting point for researchers.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 214769-96-7 |
| Molecular Formula | C₃₀H₄₂O₁₂[6] |
| Molecular Weight | 594.65 g/mol [6] |
| Class | Taxane Diterpene |
| Reported Source | Taxus species (Yew) |
Application Note 1: Cytotoxicity Screening
Objective: To evaluate the cytotoxic potential of this compound against various cancer cell lines and to establish it as a reference compound for screening other natural products.
Background: The primary mechanism of cytotoxicity for taxanes is the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][7][8] This makes cell viability and apoptosis assays critical for characterizing its activity.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colorectal carcinoma
-
HeLa: Human cervical cancer
Key Parameters to Measure:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that inhibits 50% of cell growth or viability.
-
Induction of Apoptosis: Quantification of apoptotic cells.
-
Cell Cycle Arrest: Analysis of cell population in different phases of the cell cycle.
Hypothetical Cytotoxicity Data for this compound
The following table presents hypothetical IC₅₀ values for this compound in various cancer cell lines. These values are for illustrative purposes and should be determined experimentally.
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | This compound | 0.5 - 5 |
| Paclitaxel (Reference) | 0.01 - 0.1 | |
| A549 | This compound | 1 - 10 |
| Paclitaxel (Reference) | 0.05 - 0.5 | |
| HCT116 | This compound | 0.8 - 8 |
| Paclitaxel (Reference) | 0.02 - 0.2 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Caption: Workflow for MTT cytotoxicity assay.
Application Note 2: Anti-inflammatory Screening
Objective: To investigate the anti-inflammatory properties of this compound and its potential as a reference compound for screening natural products with anti-inflammatory activity.
Background: Some taxanes have been shown to modulate inflammatory pathways. A key pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines.[9] Paclitaxel has been reported to activate NF-κB in some cancer cells, while other studies suggest anti-inflammatory effects of certain diterpenes.[5][9] Therefore, assessing the effect of this compound on NF-κB activation is a relevant screening approach.
Recommended Cell Line:
-
RAW 264.7: Murine macrophage cell line.
-
THP-1: Human monocytic cell line (differentiated into macrophages).
Key Parameters to Measure:
-
Inhibition of Nitric Oxide (NO) Production: NO is a pro-inflammatory mediator.
-
Modulation of Pro-inflammatory Cytokine Production: (e.g., TNF-α, IL-6, IL-1β).
-
Inhibition of NF-κB Activation: Measured by reporter assays or Western blotting for key signaling proteins.
Hypothetical Anti-inflammatory Data for this compound
The following table provides hypothetical data on the anti-inflammatory activity of this compound. These values are for illustrative purposes.
| Assay | Cell Line | Compound | IC₅₀ (µM) |
| NO Production Inhibition | RAW 264.7 | This compound | 1 - 20 |
| Dexamethasone (Reference) | 0.01 - 0.1 | ||
| TNF-α Release Inhibition | THP-1 | This compound | 5 - 50 |
| Dexamethasone (Reference) | 0.001 - 0.01 |
Experimental Protocol: Griess Assay for Nitric Oxide Production
This protocol measures the production of nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 cells
-
24-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to the wells. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, add 50 µL of supernatant and mix with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.
Signaling Pathway Diagrams
Cytotoxic Mechanism of Action of Taxanes
Taxanes exert their cytotoxic effects by interfering with the normal function of microtubules.[2][10] This leads to a cascade of events culminating in apoptotic cell death.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ["Taxanes: an action mechanism at the cellular level, significant clinical progress in the treatment of cancers of the ovary and breast"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Deacetyltaxachitriene A Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Deacetyltaxachitriene A and other poorly soluble taxane (B156437) derivatives. Given the limited specific data on this compound, the following guidance is based on established methods for improving the solubility of related taxanes like paclitaxel (B517696) and docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: Which organic solvents can I use to dissolve this compound for in vitro experiments?
A2: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving taxanes. Other potential organic solvents include ethanol (B145695), methanol, acetone, and N,N-dimethylformamide (DMF). It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution in aqueous buffers. Always perform a vehicle control experiment to account for any effects of the solvent on your assay.
Q3: My compound precipitates when I dilute my DMSO stock solution in an aqueous buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try performing serial dilutions to find the maximum soluble concentration.
-
Optimize the solvent percentage: The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium can impact solubility. While higher percentages may improve solubility, they can also be toxic to cells. A common practice is to keep the final DMSO concentration below 0.5% (v/v).
-
Use a surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound.
-
Consider a co-solvent system: A mixture of solvents, such as ethanol and water, may provide better solubility than a single solvent system.
Q4: What are some common formulation strategies to improve the aqueous solubility of taxanes for in vivo studies?
A4: For in vivo applications where direct injection of organic solvents is not feasible, several formulation strategies can be employed. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. Nanoparticle-based approaches, such as liposomes and polymeric nanoparticles, have also been successfully used for taxane delivery.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
Possible Cause: Precipitation of this compound in the assay medium.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final diluted solutions for any signs of precipitation (cloudiness, particulates). Centrifuge the solution and check for a pellet.
-
Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or by simple visual inspection of serial dilutions.
-
Formulation Adjustment: If precipitation is observed, consider the formulation strategies outlined in the table below.
Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Taxanes
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system to better solvate the drug. | Simple to prepare. | Potential for in vivo toxicity; may not be suitable for all administration routes. |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug molecules. | Can significantly increase solubility. | Potential for dose-dependent toxicity; can interfere with some biological assays. |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin (B1172386) cavity. | Can improve solubility and stability; generally well-tolerated. | Limited drug loading capacity; complexation is drug-specific. |
| Lipid-Based Formulations | Dissolving the drug in a lipid vehicle, such as an emulsion or self-emulsifying drug delivery system (SEDDS). | Can enhance oral bioavailability. | Complex formulations; potential for physical instability. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution. | High drug loading; applicable to many poorly soluble drugs. | Requires specialized equipment for production; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
Objective: To prepare a high-concentration stock solution in an organic solvent and make subsequent dilutions in an aqueous buffer for in vitro assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Add a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For working solutions, perform serial dilutions of the DMSO stock into your aqueous buffer (e.g., PBS or cell culture medium).
-
Ensure the final concentration of DMSO in the working solution is low and consistent across all experimental conditions, including the vehicle control.
Visualizations
Caption: Workflow for preparing and using solutions of poorly soluble compounds.
Caption: Strategies to address poor aqueous solubility.
improving the stability of "2-Deacetyltaxachitriene A" in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-Deacetyltaxachitriene A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and analysis of this compound solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unexpectedly low or inconsistent analytical readings (e.g., HPLC, LC-MS). | Degradation of this compound in the prepared solution. | - Prepare fresh solutions before each experiment.- Minimize the time between solution preparation and analysis.- Review and optimize solution storage conditions (see storage FAQ).- Verify the accuracy of analytical standards. |
| Appearance of unknown peaks in chromatograms over time. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and pathways.- Adjust solution pH to a more neutral range (if compatible with the experiment).- Protect the solution from light by using amber vials or covering containers with foil. |
| Precipitation or cloudiness observed in the solution. | Poor solubility or compound aggregation. | - Confirm the appropriate solvent for the desired concentration.- Consider gentle warming or sonication to aid dissolution.- Filter the solution through a compatible syringe filter (e.g., 0.22 µm PTFE) before use. |
| Loss of biological activity in cell-based assays. | Degradation of the active compound. | - Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and store at -20°C or -80°C.[1]- Dilute to the final working concentration in aqueous media immediately before the experiment.- Include a positive control with a freshly prepared sample to assess activity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
1. What are the primary factors that can affect the stability of this compound in solution?
While specific degradation kinetics for this compound are not extensively published, factors known to affect the stability of related taxane (B156437) compounds include pH, temperature, and light exposure.[2] Hydrolysis of ester groups and oxidation are common degradation pathways for complex organic molecules.
2. What are the recommended storage conditions for this compound in its solid form and in solution?
-
Solid Form: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a dry and well-ventilated place at -20°C. For short-term storage, 2-8°C is acceptable.[1]
-
In Solution: For optimal stability, prepare stock solutions in a high-quality anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous solutions for experiments, it is best to do so immediately before use.
3. What solvents are recommended for dissolving this compound?
Based on the general solubility of taxanes, this compound is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For biological assays, DMSO is a common choice for preparing concentrated stock solutions that can then be diluted into aqueous media.
4. How can I monitor the stability of this compound in my experimental solution?
Stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods can separate the parent compound from its degradation products and allow for quantification of the remaining active ingredient over time.
5. Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on its chemical structure, which is related to other taxanes, potential degradation pathways could involve hydrolysis of the ester linkages, particularly under acidic or basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution via HPLC
Objective: To determine the stability of this compound in a specific solvent and at a defined temperature over time.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, Ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare several aliquots in autosampler vials.
-
-
Initial Analysis (Time = 0):
-
Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial concentration and purity. This will serve as the baseline (T=0) measurement.
-
-
Incubation:
-
Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C). Protect from light if photostability is not the variable being tested.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve an aliquot from storage.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining this compound relative to the initial concentration at T=0.
-
Plot the percentage of remaining compound against time to visualize the degradation profile.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
Table 1: Hypothetical Stability of this compound (1 mg/mL in DMSO) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 8 | 99.5 | 97.2 | 92.1 |
| 24 | 98.8 | 92.5 | 81.3 |
| 48 | 97.9 | 85.1 | 65.7 |
| 72 | 97.1 | 78.3 | 52.4 |
Table 2: Hypothetical Influence of pH on the Stability of this compound (0.1 mg/mL in 50% Acetonitrile/Aqueous Buffer) at 25°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 6 | 95.3 | 99.1 | 93.8 |
| 12 | 89.8 | 98.2 | 86.5 |
| 24 | 80.1 | 96.5 | 74.2 |
| 48 | 64.2 | 93.1 | 55.9 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
preventing degradation of "2-Deacetyltaxachitriene A" during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Deacetyltaxachitriene A during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The degradation of this compound, a member of the taxane (B156437) family, is primarily influenced by several factors during extraction. These include pH, temperature, enzymatic activity, and the choice of solvent. Taxanes are known to be unstable in both acidic and basic conditions, which can lead to hydrolysis of ester groups and cleavage of the core ring structure.[1][2] Elevated temperatures can accelerate these degradation processes.[1] Furthermore, endogenous plant enzymes, such as cytochrome P450, can metabolize and degrade the compound if not properly inactivated.[3]
Q2: What is the optimal pH range to maintain the stability of this compound during extraction?
A2: For taxanes in general, the pH of maximum stability is typically in the slightly acidic range, around pH 4-5.[1][2] Both strongly acidic (pH < 3) and alkaline (pH > 7) conditions should be avoided to prevent acid-catalyzed cleavage of the oxetane (B1205548) ring and base-catalyzed hydrolysis of ester side chains, respectively.[1][2]
Q3: How can I minimize enzymatic degradation of the target compound during extraction?
A3: Enzymatic degradation can be minimized by proper pretreatment of the plant material. Drying the plant material is a crucial first step as it removes water necessary for enzymatic activity and can help denature degradative enzymes.[4] Freeze-drying (lyophilization) is a particularly effective method for preserving the integrity of bioactive compounds.[4][5]
Q4: What are the recommended storage conditions for the crude extract containing this compound?
A4: To ensure the stability of this compound in the crude extract, it is recommended to store it at low temperatures, typically between 2-8°C, as indicated for the pure compound. For long-term storage, freezing the extract may be appropriate, depending on the solvent used. It is also advisable to protect the extract from light to prevent potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction: The compound may be degrading due to suboptimal pH, high temperature, or enzymatic activity. | - Ensure the extraction buffer is maintained within a pH range of 4-5.[1][2] - Perform the extraction at room temperature or below. - Properly dry the plant material before extraction to inactivate enzymes.[4] |
| Presence of unexpected peaks in HPLC/LC-MS analysis, suggesting degradation products. | Hydrolysis or epimerization: Acidic or basic conditions can lead to the formation of degradation products through hydrolysis of ester groups or epimerization.[1][2][6] | - Strictly control the pH of the extraction solvent.[1][2] - Analyze the sample preparation and extraction workflow to identify any steps where the pH might shift.[6] |
| Inconsistent extraction efficiency between batches. | Variability in plant material or extraction procedure: Differences in the pre-treatment of the plant material or slight variations in the extraction protocol can lead to inconsistent results. | - Standardize the drying and grinding procedures for the plant material to ensure uniform particle size and enzyme inactivation.[5] - Carefully document and control all parameters of the extraction protocol, including solvent composition, temperature, and extraction time. |
| Poor recovery of the compound from the extraction solvent. | Inappropriate solvent choice or compound binding: The solvent may not be optimal for extracting this compound, or the compound may be irreversibly binding to cellular components. | - Experiment with different solvent systems. A study on a similar taxane analogue showed good recovery with a hexane (B92381) wash followed by extraction with acidic methanol.[7] - Employ mechanical disruption techniques like sonication or using a tissuemizer to improve cell lysis and release of the target compound.[7] |
Factors Influencing this compound Stability
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming extractability hurdles of a 14C labeled taxane analogue milataxel and its metabolite from xenograft mouse tumor and brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Large-Scale 2-Deacetyltaxachitriene A Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common hurdles in the large-scale purification of 2-Deacetyltaxachitriene A. Due to the limited availability of specific data for this compound, this guide leverages established protocols and troubleshooting strategies from the broader family of taxanes, such as Paclitaxel and 10-deacetylbaccatin III. These structurally similar compounds share many purification challenges, making these insights highly relevant.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The solvent system or extraction time may be suboptimal for releasing the target molecule from the biomass. | - Optimize Solvent System: Experiment with different solvent mixtures (e.g., methanol (B129727)/water, ethanol/water, acetonitrile/water) and gradients. - Increase Extraction Time/Temperature: Carefully increase the duration or temperature of the extraction process, while monitoring for potential degradation. |
| Degradation during Extraction/Purification: Taxanes can be sensitive to pH and temperature, leading to degradation.[1] | - Maintain Neutral pH: Buffer the extraction and purification solutions to a pH of approximately 4-5 for maximal stability.[2] - Control Temperature: Perform extraction and purification steps at controlled, lower temperatures (e.g., 4°C) to minimize thermal degradation.[1] | |
| Co-elution with Impurities: Structurally similar taxanes and other compounds may have similar retention times, leading to product loss during fractionation. | - Improve Chromatographic Resolution: - Adjust the mobile phase composition and gradient. - Experiment with different stationary phases (e.g., C18, silica). - Optimize the flow rate.[3] | |
| Poor Peak Resolution in Chromatography | Inappropriate Column Chemistry: The selected column may not be providing sufficient selectivity for this compound and its impurities. | - Screen Different Columns: Test a variety of reversed-phase (e.g., C18, C8, Phenyl-Hexyl) and normal-phase columns to find the best separation. - Consider Multi-Column Systems: For complex mixtures, a two-step or multi-dimensional chromatography approach may be necessary.[1][4] |
| Suboptimal Mobile Phase: The solvent gradient may be too steep or the composition not ideal for separating closely related compounds. | - Shallow Gradient Elution: Employ a shallower gradient to enhance the separation of compounds with similar retention times. - Mobile Phase Modifiers: Add small amounts of modifiers (e.g., formic acid, acetic acid) to improve peak shape, but be mindful of potential pH-related degradation. | |
| Column Overloading: Injecting too much crude extract onto the column can lead to broad, overlapping peaks. | - Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column. - Increase Column Dimensions: For larger scale, use a column with a larger diameter and length. | |
| Product Purity Issues | Presence of Structurally Similar Taxanes: The primary challenge in taxane (B156437) purification is the removal of other taxanes with very similar chemical structures.[1] | - High-Resolution Preparative HPLC: This is a highly effective method for separating closely related taxanes.[1][3] - Recrystallization: This can be a powerful final polishing step to achieve high purity. |
| Isomerization or Degradation: Unfavorable conditions can cause the formation of isomers or degradation products.[1] | - Strict pH and Temperature Control: As mentioned previously, maintaining a stable, mild environment is crucial throughout the process.[1][2] | |
| Scaling Up Challenges | Loss of Resolution: Methods developed on an analytical scale may not translate directly to a preparative scale. | - Linear Velocity Scaling: When scaling up, maintain the same linear velocity of the mobile phase to preserve resolution. - Column Packing Quality: Ensure the preparative column is packed efficiently to avoid channeling and peak tailing. |
| Increased Processing Time: Larger volumes of solvents and longer run times can increase the risk of product degradation. | - Method Optimization for Speed: Once purity is established, optimize the flow rate and gradient for a faster separation without compromising purity. - Continuous Chromatography: For very large scales, consider continuous chromatography methods to improve throughput.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the large-scale purification of this compound?
The main difficulty lies in separating it from other structurally similar taxanes that are often present in the crude extract.[1] This requires high-resolution separation techniques like preparative HPLC.
Q2: What are the optimal storage conditions for purified this compound to prevent degradation?
While specific data for this compound is limited, for taxanes in general, storage at low temperatures (e.g., -20°C) in a dry, dark environment is recommended. For solutions, a pH of around 4-5 is generally considered to provide the best stability.[2]
Q3: Which analytical techniques are best for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for determining the purity of taxanes.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of impurities.
Q4: Can I use normal-phase chromatography for the purification of this compound?
Yes, normal-phase chromatography using a silica (B1680970) gel column can be an effective step, often used in conjunction with reversed-phase chromatography to achieve higher purity. It can be particularly useful for removing less polar impurities.
Q5: What are the key parameters to optimize in a preparative HPLC method for this compound?
The most critical parameters to optimize are the stationary phase (column chemistry), the mobile phase composition and gradient, the flow rate, and the column temperature.[3]
Quantitative Data on Taxane Purification
The following table summarizes quantitative data from studies on the purification of related taxanes. This data can serve as a benchmark for developing a purification process for this compound. Specific data for this compound is not currently available in the cited literature.
| Taxane | Purification Method | Stationary Phase | Mobile Phase | Purity Achieved | Recovery |
| Paclitaxel | Preparative HPLC | C18 | Acetonitrile/Water | >99% | Not Reported |
| 10-deacetyltaxol | Preparative HPLC | C18 | Acetonitrile/Water | >95% | Not Reported |
| Paclitaxel | Reverse Phase Column | C18 bonded silica | Acetonitrile/Water | High | Not Reported |
| 10-deacetylbaccatin III | Reverse Phase Column | C18 bonded silica | Acetonitrile/Water | High | Not Reported |
Experimental Protocols
General Protocol for Preparative HPLC of Taxanes
This protocol is a general guideline and should be optimized for the specific separation of this compound.
-
Sample Preparation: Dissolve the crude or partially purified taxane extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV detector.
-
Preparative C18 column (dimensions will depend on the scale of purification).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B (e.g., 30% to 70% Acetonitrile over 40 minutes). This will need to be optimized.
-
Flow Rate: The flow rate should be optimized based on the column dimensions to maintain resolution during scale-up.
-
Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducibility.[3]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where taxanes show strong absorbance (e.g., 227 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Evaporation: Evaporate the solvent from the high-purity fractions under reduced pressure to obtain the purified this compound.
Visualizations
Logical Workflow for Large-Scale Purification
Caption: A generalized workflow for the large-scale purification of this compound.
References
Technical Support Center: Overcoming Resistance to 2-Deacetyltaxachitriene A in Cancer Cells
Disclaimer: Information on "2-Deacetyltaxachitriene A" is limited in publicly available scientific literature. This guide is based on the well-established mechanisms of resistance to the broader class of taxane (B156437) anticancer agents, such as paclitaxel (B517696) and docetaxel. It is presumed that "this compound" functions as a taxane, and therefore, the troubleshooting advice and protocols provided are based on this classification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving cancer cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound compared to previous experiments. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to taxanes can arise from several factors. The most common mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration.[1][2][3]
-
Alterations in the drug target: Mutations in the genes encoding α-tubulin or β-tubulin, the primary targets of taxanes, can prevent the drug from binding effectively.[4][5][6][7][8] Changes in the expression of different tubulin isotypes can also contribute to resistance.[4][6][8]
-
Evasion of apoptosis: Cancer cells can develop mechanisms to bypass the programmed cell death typically induced by taxanes. This can involve the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins.[1][9]
Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
A2: You can assess P-gp expression using several methods:
-
Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the sensitive parental line.
-
Immunofluorescence/Immunohistochemistry: These methods can be used to visualize the localization and expression level of P-gp in cells or tissue samples.
-
Flow Cytometry: This can be used to quantify the percentage of cells expressing P-gp on their surface.[10][11]
-
Functional Assays: You can use a P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, in combination with this compound. A significant increase in drug sensitivity in the presence of the inhibitor suggests that P-gp-mediated efflux is a major resistance mechanism.[12]
Q3: What is the role of tubulin mutations in resistance, and how can I detect them?
A3: Mutations in the β-tubulin gene are a known mechanism of resistance to taxanes.[5][6] These mutations can alter the drug-binding site on the tubulin protein, thereby reducing the efficacy of the drug. To detect these mutations, you can perform:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the coding regions of the relevant tubulin genes (e.g., TUBB1) in your resistant and sensitive cell lines to identify any point mutations, insertions, or deletions.[4][5]
-
RT-PCR and Western Blotting: To analyze the expression levels of different tubulin isotypes, which can also contribute to resistance.[1][4]
Q4: My cells are resistant to this compound, but I don't see P-gp overexpression or tubulin mutations. What other mechanisms could be involved?
A4: Resistance to taxanes is multifactorial.[1][3] Other potential mechanisms include:
-
Alterations in apoptosis signaling: Changes in the expression or activity of proteins involved in the apoptotic cascade can confer resistance. Key proteins to investigate include the Bcl-2 family (Bcl-2, Bcl-xL, Bax, Bak) and caspases (caspase-3, -9).[13]
-
Activation of survival pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can promote cell survival despite drug treatment.
-
Changes in microtubule-associated proteins (MAPs): Altered expression of MAPs can affect microtubule stability and dynamics, influencing taxane sensitivity.[7][14]
Troubleshooting Guides
Guide 1: Investigating Unexpected High IC50 Values
Problem: The half-maximal inhibitory concentration (IC50) of this compound in your cell line is significantly higher than expected.
| Possible Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) mediated drug efflux | 1. Co-treatment with a P-gp inhibitor: Perform a cell viability assay (e.g., MTT assay) with this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the IC50 value in the presence of the inhibitor suggests P-gp involvement.[12] 2. Assess P-gp expression: Perform Western blotting to compare P-gp protein levels between your resistant and a sensitive control cell line.[12] |
| Tubulin mutations or altered isotype expression | 1. Sequence tubulin genes: Extract genomic DNA and sequence the relevant β-tubulin gene(s) to check for mutations.[5] 2. Analyze tubulin isotype expression: Use RT-qPCR or Western blotting to compare the expression levels of different β-tubulin isotypes between resistant and sensitive cells.[4] |
| Upregulation of anti-apoptotic proteins | 1. Profile apoptosis-related proteins: Perform Western blotting to assess the expression levels of key anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins.[13] |
Guide 2: Low Levels of Apoptosis Observed After Treatment
Problem: You are not observing the expected levels of apoptosis (e.g., via Annexin V/PI staining) in your cancer cells after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Ineffective drug concentration | 1. Confirm IC50 value: Ensure that the concentration of this compound used is sufficient to induce cell death in a sensitive cell line. 2. Check drug stability: Verify the stability and proper storage of your this compound stock solution. |
| Inhibition of the apoptotic pathway | 1. Analyze caspase activation: Perform a Western blot to check for the cleavage of caspase-9 and caspase-3, which are key markers of apoptosis activation.[15] 2. Examine Bcl-2 family protein expression: As mentioned in Guide 1, assess the balance of pro- and anti-apoptotic Bcl-2 family members.[13] |
| Activation of pro-survival signaling | 1. Investigate Akt pathway: Use Western blotting to check for the phosphorylation (activation) of Akt in your treated cells. |
Data Presentation
Table 1: Example IC50 Values for Taxane-Sensitive and -Resistant Cancer Cell Lines.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| MKN45 (Gastric Cancer) | Paclitaxel | 0.28 nM | 254.9 nM | ~910 | [12] |
| MKN45 (Gastric Cancer) | Docetaxel | 5.20 nM | 27.0 nM | ~5.2 | [12] |
| OVCAR8 (Ovarian Cancer) | Paclitaxel | 10.51 nM | 152.80 nM | ~14.5 | [16] |
Table 2: Key Proteins Implicated in Taxane Resistance.
| Protein Family | Protein Name | Function in Resistance |
| ABC Transporters | P-glycoprotein (P-gp/ABCB1) | Efflux of taxanes from the cell, reducing intracellular concentration.[1][2] |
| Tubulins | β-tubulin (various isotypes) | Mutations in the drug-binding site or altered isotype expression can reduce drug efficacy.[4][6][8] |
| Bcl-2 Family | Bcl-2, Bcl-xL | Anti-apoptotic proteins that inhibit programmed cell death.[9][13] |
| Bax, Bak | Pro-apoptotic proteins that are often downregulated in resistant cells.[13] | |
| Caspases | Caspase-3, Caspase-9 | Executioner and initiator caspases, respectively, whose activation is crucial for apoptosis. Reduced activity is seen in resistant cells.[13] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[17][18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for P-glycoprotein Expression
This protocol is for detecting the expression level of P-glycoprotein in cell lysates.[21][22][23][24]
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare the relative expression of P-gp between samples.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26][27]
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of taxane resistance in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: General workflow for Western blot analysis.
References
- 1. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 7. Elevated levels of microtubule destabilizing factors in a Taxol-resistant/dependent A549 cell line with an alpha-tubulin mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Taxane resistance in breast cancer: mechanisms, predictive biomarkers and circumvention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levels of multidrug resistance (MDR1) P-glycoprotein expression by human breast cancer correlate with in vitro resistance to taxol and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-glycoprotein plays an important role in the cross-resistance to taxanes in 5FU-resistant gastric cancer cells - Mori - Translational Gastrointestinal Cancer [tgc.amegroups.com]
- 13. Resistance to chemotherapy-induced apoptosis via decreased caspase-3 activity and overexpression of antiapoptotic proteins in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Technical Support Center: Refining HPLC Methods for 2-Deacetyltaxachitriene A Separation
Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the enhanced separation of 2-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for optimizing the chromatographic analysis of this and related taxane (B156437) compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for separating taxane analogues like this compound is a reversed-phase HPLC method. Begin with a C18 or a Pentafluorophenyl (PFP) column.[1] A gradient elution using a mobile phase of acetonitrile (B52724) and water is typically effective. Detection is commonly performed using a UV detector at approximately 220-230 nm.
Q2: My peaks are tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue, often caused by strong interactions between the analyte and active sites on the stationary phase, or by issues with the mobile phase.[2] To address this, you can:
-
Adjust Mobile Phase pH: Adding a buffer to the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica-based column packing, which often cause tailing for basic compounds.[2]
-
Use an Organic Modifier: Incorporating a small amount of an organic modifier in the mobile phase can help reduce unwanted secondary interactions.[2]
-
Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Replace the guard column or flush the analytical column with a strong solvent.[3]
-
Consider a Different Column: If tailing persists, switching to a column with a different stationary phase, such as one with end-capping or a PFP phase, may be beneficial.
Q3: I am observing poor resolution between this compound and a closely eluting impurity. How can I improve this?
A3: Improving the resolution of closely eluting peaks is a key challenge in chromatography.[4] Consider the following strategies:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[4][5] A column oven is recommended for consistent temperature control.[3]
-
Select a Different Stationary Phase: The choice of stationary phase has a significant impact on selectivity. A PFP column, for instance, can offer different selectivity compared to a standard C18 column for structurally similar compounds.[1]
Q4: My retention times are shifting from one run to the next. What should I investigate?
A4: Retention time shifts can indicate a variety of issues with your HPLC system or method.[6] Key areas to check include:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Inconsistent composition is a common cause of retention time drift.[3][6]
-
Column Equilibration: Inadequate column equilibration time before injection can lead to shifting retention times.[3] Ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Pump Performance: Check for leaks in the pump or fluctuations in the flow rate.[6] A malfunctioning pump can lead to inconsistent mobile phase delivery.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven provides a stable temperature environment.[3][5]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your HPLC analysis.
| Problem | Potential Causes | Recommended Actions |
| High Backpressure | 1. Blockage in the in-line filter, guard column, or column frit.[7] 2. Precipitated buffer in the mobile phase. 3. Flow rate is too high.[3] | 1. Replace the in-line filter or guard column. Backflush the analytical column. 2. Filter the mobile phase and flush the system with a compatible solvent. 3. Reduce the flow rate to within the column's recommended range. |
| No Peaks or Very Small Peaks | 1. Injector issue (e.g., blocked needle). 2. Detector is off or the lamp is failing. 3. Sample is too dilute. | 1. Flush the injector needle.[3] 2. Check detector settings and lamp status. 3. Concentrate the sample or inject a larger volume (be mindful of potential for peak broadening). |
| Split Peaks | 1. Mismatch between the injection solvent and the mobile phase.[7] 2. Contamination or void at the head of the column.[8] 3. Partially blocked column frit. | 1. Dissolve the sample in the initial mobile phase whenever possible.[9] 2. Replace the guard column. If the problem persists, replace the analytical column. 3. Backflush the column. If this doesn't resolve the issue, replace the column. |
| Baseline Noise or Drift | 1. Air bubbles in the system.[3] 2. Contaminated mobile phase or detector flow cell.[9] 3. Leaks in the system.[3] | 1. Degas the mobile phase and purge the pump.[3][7] 2. Prepare fresh mobile phase and flush the detector flow cell.[3] 3. Check all fittings for leaks and tighten or replace as necessary.[3] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Taxane Analysis
This protocol provides a starting point for the separation of this compound. Optimization will likely be required.
-
Column: C18 or PFP, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[5]
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualized Workflows
Caption: Workflow for HPLC Method Development and Optimization.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
- 1. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. mastelf.com [mastelf.com]
- 8. realab.ua [realab.ua]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Minimizing Off-Target Effects of 2-Deacetyltaxachitriene A
Disclaimer: 2-Deacetyltaxachitriene A is presumed to be a novel investigational compound belonging to the taxane (B156437) class of molecules. The following guidance is based on the well-characterized effects of similar taxane diterpenes, such as paclitaxel (B517696) and docetaxel, and established principles for minimizing off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target mechanism of action for this compound?
A1: As a member of the taxane family, this compound is predicted to act as a microtubule stabilizer. Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.
Q2: What are the potential off-target effects of this compound?
A2: Based on known taxanes, off-target effects can be significant and may include hematologic toxicity (neutropenia), peripheral neuropathy, gastrointestinal issues, and myalgias.[1][2] These effects arise from the compound interacting with unintended proteins or cellular pathways.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: To reduce the likelihood of off-target effects confounding your results, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Employ Control Compounds: Include a structurally similar but inactive analog as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Optimize Treatment Duration: Limit the exposure time of cells or organisms to the compound to the minimum necessary to observe the on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death in Control Group | Solvent toxicity (e.g., DMSO) | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent Results Between Experiments | Variation in cell passage number or density | Use cells within a consistent passage number range and ensure uniform cell seeding density. |
| Observed Phenotype Does Not Match Expected On-Target Effect | Off-target effects are dominating the cellular response | Perform a dose-response curve to identify a concentration that is selective for the on-target effect. Use orthogonal validation methods such as genetic knockdown of the proposed target. |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Treatment: Treat the cells with the diluted compound or vehicle control (DMSO) and incubate for 48-72 hours.
-
Viability Assay: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure cell proliferation.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target protein (β-tubulin) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble β-tubulin in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble β-tubulin against the temperature. A shift in the melting curve for the compound-treated group compared to the control indicates target engagement.
Visualizing Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for characterizing and minimizing off-target effects.
References
Technical Support Center: Optimizing Cell Culture for "2-Deacetyltaxachitriene A" Sensitivity Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for screening the sensitivity of cell lines to the novel compound "2-Deacetyltaxachitriene A".
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for "this compound" and how does this influence experimental design?
-
Assay Choice: Assays that measure cell viability, proliferation, or apoptosis are appropriate. Common choices include MTT, MTS, resazurin, or CellTiter-Glo assays.[3][4][5]
-
Incubation Time: The effects of microtubule-stabilizing agents may take time to manifest. Therefore, incubation times of 48 to 72 hours are often necessary to observe significant cytotoxicity.[3][6]
-
Cell Cycle Analysis: Flow cytometry-based cell cycle analysis can be a valuable secondary assay to confirm the compound's effect on cell cycle progression.
Q2: How do I select an appropriate cell line for initial screening of "this compound"?
A: The choice of cell line is critical for a successful sensitivity screen.[7] Consider the following factors:
-
Relevance to Cancer Type: If you are investigating a specific cancer, use cell lines derived from that malignancy.
-
Known Taxane Sensitivity: Start with cell lines that have well-characterized sensitivities to other taxanes like Paclitaxel or Docetaxel. This can provide a benchmark for comparison.
-
Growth Characteristics: Select cell lines with a consistent and moderate growth rate. Very fast-growing lines may become confluent too quickly, while very slow-growing lines may require extended incubation times.[7]
-
Adherent vs. Suspension Cells: The choice will depend on your laboratory's expertise and the specific assays you plan to use. Adherent cells are often used in plate-based assays.
Q3: What are the most critical parameters to optimize for a robust and reproducible sensitivity assay?
A: Optimization of several experimental parameters is crucial for obtaining reliable data.[5][8] The key parameters to optimize include:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results.[6][7]
-
Drug Concentration Range: A wide range of concentrations should be tested to determine the IC50 value accurately.
-
Incubation Time: The duration of drug exposure should be sufficient to allow the compound to exert its biological effect.[3]
-
Solvent Concentration: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is low enough to not cause cytotoxicity.[6][9]
Q4: My IC50 values for "this compound" are inconsistent between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common issue in drug sensitivity screening.[3][10] Several factors can contribute to this variability:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number.
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) for all experiments in a series.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant errors, especially when preparing serial dilutions. Calibrate your pipettes regularly.[10]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[11]
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for contamination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors during drug dilution or reagent addition- Edge effects in the microplate[11] | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples. |
| Low Assay Signal or Small Dynamic Range | - Suboptimal cell number- Insufficient incubation time- Inappropriate assay choice for the compound's mechanism of action[3] | - Optimize cell seeding density to ensure a robust signal in the untreated control wells.- Extend the incubation time to allow for a greater biological effect.- Consider an alternative assay that measures a different aspect of cell health (e.g., apoptosis vs. metabolic activity). |
| High Background Signal | - Contaminated reagents or media- Cell death in the negative control wells- Incomplete removal of wash solutions | - Use fresh, sterile reagents.- Ensure the solvent concentration is not toxic to the cells.- Be meticulous with washing steps if they are part of the assay protocol. |
| No Dose-Dependent Response (Flat Curve) | - Drug concentration range is too low or too high- Compound is inactive in the chosen cell line- Compound has precipitated out of solution | - Test a wider range of drug concentrations, including higher and lower doses.- Screen a panel of different cell lines.- Visually inspect the drug dilutions for any signs of precipitation. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential to ensure that cells are in the logarithmic growth phase throughout the experiment.[6][7]
-
Cell Preparation: Culture the selected cell line to ~80% confluency. Harvest the cells and perform a cell count to determine the cell concentration.
-
Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well). Include blank wells containing only media.
-
Incubation: Incubate the plate for the planned duration of your drug sensitivity assay (e.g., 48 or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or resazurin).
-
Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.
Table 1: Example Data for Optimal Seeding Density Determination
| Seeding Density (cells/well) | Absorbance at 570 nm (48h) | Absorbance at 570 nm (72h) |
| 1,000 | 0.15 | 0.25 |
| 2,500 | 0.35 | 0.55 |
| 5,000 | 0.70 | 1.10 |
| 10,000 | 1.20 | 1.85 |
| 20,000 | 1.50 (plateau) | 2.10 (plateau) |
Protocol 2: Cytotoxicity Assay using MTT
This protocol provides a general method for assessing cell viability based on metabolic activity.[3][9]
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of "this compound" in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Treatment: Remove the old medium from the cells and add the drug dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Table 2: Example IC50 Values for "this compound" across Different Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | User-defined |
| A549 | 48 | User-defined |
| HeLa | 48 | User-defined |
| MCF-7 | 72 | User-defined |
| A549 | 72 | User-defined |
| HeLa | 72 | User-defined |
Visualizations
Caption: Experimental workflow for sensitivity screening.
Caption: Hypothesized signaling pathway for a taxane-like compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor sodium butyrate induces DNA topoisomerase II alpha expression and confers hypersensitivity to etoposide in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. techbullion.com [techbullion.com]
Validation & Comparative
Comparative Analysis of Microtubule Stabilization: Paclitaxel vs. 2-Deacetyltaxachitriene A
A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the microtubule-stabilizing properties of paclitaxel (B517696) and 2-Deacetyltaxachitriene A. While paclitaxel is a well-characterized compound with extensive research supporting its mechanism of action, there is a notable absence of publicly available data on the biological activity of this compound, particularly concerning its effects on microtubule dynamics.
This guide, therefore, provides a detailed overview of the microtubule-stabilizing effects of paclitaxel, supported by experimental data and protocols. At present, a direct comparative analysis with this compound cannot be constructed due to the lack of published research on the latter's interaction with tubulin or microtubules. This compound is a known diterpenoid isolated from the Chinese yew, Taxus chinensis, but its bioactivity in the context of microtubule stabilization has not been reported in the scientific literature.
Paclitaxel: A Potent Microtubule Stabilizer
Paclitaxel is a highly effective anticancer agent that exerts its therapeutic effects by disrupting the normal dynamics of microtubules.[1][2] Microtubules are essential cytoskeletal polymers involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.
Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[3] This binding event promotes the assembly of tubulin into microtubules and inhibits their subsequent depolymerization.[3] The result is the formation of unusually stable and non-functional microtubule bundles, which leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3]
Quantitative Analysis of Paclitaxel's Microtubule Stabilizing Activity
The microtubule-stabilizing effect of paclitaxel has been quantified in various in vitro and cell-based assays. The following table summarizes typical data obtained from such experiments.
| Parameter | Assay Type | Typical Value | Description |
| EC₅₀ (Polymerization) | In Vitro Tubulin Polymerization | 0.1 - 1 µM | The half-maximal effective concentration of paclitaxel required to induce tubulin polymerization. |
| IC₅₀ (Depolymerization) | Cold-induced Depolymerization | 1 - 10 µM | The half-maximal inhibitory concentration of paclitaxel required to prevent microtubule depolymerization induced by cold treatment. |
| Microtubule Mass Increase | Cellular Microtubule Assay | 2-4 fold increase | The relative increase in the total mass of polymerized microtubules within cells upon treatment with paclitaxel. |
| Critical Concentration (Cc) | Tubulin Polymerization Assay | Decreased by >50% | The concentration of free tubulin dimers at steady-state with microtubules. Paclitaxel significantly lowers this value, favoring the polymerized state. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of microtubule-stabilizing agents. Below are descriptions of common experimental protocols used to evaluate the effects of compounds like paclitaxel.
1. In Vitro Tubulin Polymerization Assay (Light Scattering)
This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.
-
Objective: To determine the effect of a compound on the rate and extent of tubulin polymerization.
-
Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂), test compound (paclitaxel), temperature-controlled spectrophotometer.
-
Procedure:
-
Tubulin is diluted to a final concentration of 1-2 mg/mL in cold polymerization buffer containing GTP.
-
The test compound (paclitaxel) or vehicle control (DMSO) is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed cuvette in the spectrophotometer set to 37°C.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis: The rate of polymerization (slope of the linear phase) and the maximal absorbance at steady state are calculated to quantify the effect of the compound.
2. Microtubule Sedimentation Assay
This assay separates microtubules (polymer) from tubulin dimers (soluble) by centrifugation to quantify the amount of polymerized tubulin.
-
Objective: To determine the proportion of tubulin in the polymerized state in the presence of a test compound.
-
Materials: Purified tubulin, GTP, polymerization buffer, test compound, ultracentrifuge.
-
Procedure:
-
Tubulin polymerization is initiated as described in the light scattering assay.
-
The reaction is incubated at 37°C for a set period (e.g., 30 minutes) to reach steady state.
-
The reaction mixture is then centrifuged at high speed (e.g., 100,000 x g) at 37°C to pellet the microtubules.
-
The supernatant (containing soluble tubulin) and the pellet (containing microtubules) are separated.
-
The amount of protein in each fraction is quantified using a protein assay (e.g., Bradford assay) or by SDS-PAGE and densitometry.
-
-
Data Analysis: The percentage of tubulin in the pellet is calculated to determine the extent of polymerization promoted by the test compound.
3. Immunofluorescence Microscopy of Cellular Microtubules
This cell-based assay visualizes the effects of a compound on the microtubule network within cells.
-
Objective: To qualitatively and quantitatively assess changes in microtubule organization and density in cells.
-
Materials: Cultured cells (e.g., HeLa, A549), cell culture medium, test compound, fixative (e.g., methanol (B129727) or paraformaldehyde), permeabilization buffer (e.g., Triton X-100 in PBS), primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI (for nuclear staining), fluorescence microscope.
-
Procedure:
-
Cells are seeded on coverslips and allowed to adhere.
-
Cells are treated with the test compound or vehicle control for a specified time.
-
The cells are fixed to preserve their structure.
-
The cell membranes are permeabilized to allow antibody entry.
-
The cells are incubated with the primary anti-tubulin antibody, followed by the fluorescent secondary antibody.
-
The coverslips are mounted on slides with a mounting medium containing DAPI.
-
The microtubule network is visualized using a fluorescence microscope.
-
-
Data Analysis: Images are analyzed qualitatively for changes in microtubule morphology (e.g., bundling, density) and can be quantified using image analysis software to measure parameters like microtubule length, density, and bundling index.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow of an in vitro tubulin polymerization assay.
Simplified Signaling Pathway of Paclitaxel-Induced Apoptosis
Caption: Paclitaxel's mechanism leading to apoptosis.
References
Validating the In Vivo Anti-Cancer Effects of 2-Deacetyltaxachitriene A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-cancer effects of the taxane (B156437) derivative 2-Deacetyltaxachitriene A against established chemotherapeutic agents, paclitaxel (B517696) and docetaxel (B913). Due to the limited availability of in vivo data for this compound, this document leverages findings from a closely related taxane, 2-deacetoxytaxinine J, to offer a preliminary comparative framework. The information presented herein is intended to support further research and drug development efforts in oncology.
Executive Summary
While direct in vivo studies on the anti-cancer efficacy of this compound are not publicly available, research on the related compound, 2-deacetoxytaxinine J, has demonstrated significant anti-tumor activity. In a chemically induced mammary tumor model in rats, 2-deacetoxytaxinine J showed notable tumor regression. This guide compares this finding with the well-documented in vivo performance of the widely used taxanes, paclitaxel and docetaxel, in various breast cancer models. The objective is to provide a baseline for evaluating the potential of novel taxane derivatives and to outline the experimental protocols necessary for such validation.
Comparative In Vivo Efficacy of Taxane Derivatives
The following tables summarize the quantitative data from in vivo studies on 2-deacetoxytaxinine J, paclitaxel, and docetaxel in rodent models of breast cancer. It is crucial to note that the tumor models and experimental conditions vary between studies, which should be considered when interpreting the comparative data.
Table 1: In Vivo Anti-Cancer Activity in DMBA-Induced Mammary Tumor Model (Rats)
| Compound | Dosage | Tumor Model | Efficacy | Source |
| 2-deacetoxytaxinine J | 10 mg/kg, oral, daily for 30 days | DMBA-induced mammary tumors | Significant regression | [1] |
| Paclitaxel | 60 mg/kg, i.v., single dose | Murine mammary carcinoma | Enhanced tumor radioresponse by factors of 1.21 to 2.49 | [2] |
| Docetaxel | Data not available in a directly comparable DMBA-induced rat model from the provided search results. |
Note: Direct comparative studies of paclitaxel and docetaxel in the DMBA-induced rat mammary tumor model with specific tumor growth inhibition percentages were not available in the initial search results. The data for paclitaxel reflects its efficacy as a radiosensitizer in a murine mammary carcinoma model.
Table 2: In Vivo Anti-Cancer Activity in Human Breast Cancer Xenograft Models (Mice)
| Compound | Dosage | Tumor Model | Efficacy | Source |
| Paclitaxel | 10 mg/kg/day | MDA-MB-231 xenograft | 41.53% ± 4.93 SEM apoptosis (Day 8) | [3] |
| Docetaxel | 10 mg/kg, i.p., every 3 weeks | MDA-MB-231 xenograft | 50% tumor growth inhibition | [4] |
| Docetaxel | 10 mg/kg, i.p., day 1 and 22 | MDA-MB-231 xenograft | Significant tumor growth inhibition | [5] |
Mechanism of Action: The Taxane Signaling Pathway
Taxanes exert their anti-cancer effects by targeting microtubules, essential components of the cell's cytoskeleton. By stabilizing microtubules, taxanes disrupt the dynamic process of microtubule assembly and disassembly, which is critical for cell division (mitosis). This interference leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[6]
Caption: Taxane mechanism of action leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo anti-cancer studies. Below are representative protocols for the tumor models discussed in this guide.
DMBA-Induced Mammary Tumor Model in Rats
This model is used to evaluate the efficacy of anti-cancer agents against chemically induced mammary tumors, which can mimic certain aspects of human breast cancer.
Protocol:
-
Animal Model: Virgin female Sprague-Dawley rats, 50-55 days old.
-
Tumor Induction: A single oral gavage of 20 mg of 7,12-dimethylbenz(a)anthracene (DMBA) dissolved in 1 ml of sesame oil.[7]
-
Tumor Monitoring: Palpation of the mammary glands weekly to monitor tumor appearance and growth. Tumor volume is measured with calipers.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Drug Administration: For a compound like 2-deacetoxytaxinine J, oral administration at a specified dose (e.g., 10 mg/kg body weight) daily for a defined period (e.g., 30 days).[1] The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly). The primary endpoint is tumor growth inhibition or regression. At the end of the study, tumors are excised and weighed.
Human Breast Cancer Xenograft Model in Mice
This model involves the transplantation of human cancer cells into immunodeficient mice and is a standard for preclinical evaluation of anti-cancer drugs.
Caption: General workflow for in vivo xenograft studies.
Protocol:
-
Cell Lines: Human breast cancer cell lines such as MDA-MB-231 or MCF-7 are cultured in appropriate media.
-
Animal Model: Female athymic nude or SCID mice, 4-6 weeks old.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of media/Matrigel mixture) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups. Treatment with the investigational drug (e.g., docetaxel 10 mg/kg, i.p.) or vehicle control is initiated according to the specified schedule.[4][5]
-
Data Collection: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
The available in vivo data, although limited for this compound itself, suggests that taxane derivatives continue to be a promising area of anti-cancer drug development. The significant regression of mammary tumors in a rat model by the related compound 2-deacetoxytaxinine J warrants further investigation into the efficacy of this compound.
To rigorously validate the anti-cancer effects of this compound, future in vivo studies should include:
-
Direct comparative studies against paclitaxel and docetaxel in standardized, clinically relevant breast cancer models, such as patient-derived xenografts (PDXs).
-
Dose-response studies to determine the optimal therapeutic window and maximum tolerated dose.
-
Pharmacokinetic and pharmacodynamic (PK/PD) analyses to understand the drug's absorption, distribution, metabolism, and excretion, and its effect on the tumor tissue.
-
Investigation of efficacy in taxane-resistant models to assess its potential to overcome existing drug resistance mechanisms.
By employing the robust experimental protocols outlined in this guide and focusing on generating comprehensive, quantitative data, the therapeutic potential of this compound and other novel taxane derivatives can be thoroughly evaluated for their potential role in cancer therapy.
References
- 1. Enhancement of 3-MA in Paclitaxel Treatment of MDA-MB-231 Tumor-Bearing Nude Mice and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Deacetyltaxachitriene A and Other Taxanes in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Deacetyltaxachitriene A, a naturally occurring taxane (B156437) derivative, with other prominent members of the taxane class of anticancer agents, such as paclitaxel (B517696) and docetaxel (B913). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by offering a structured overview of their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their evaluation.
Introduction to Taxanes: A Class of Potent Anticancer Agents
Taxanes are a class of diterpenoid compounds originally derived from plants of the genus Taxus. They are widely used as chemotherapeutic agents due to their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Paclitaxel (Taxol®) and docetaxel (Taxotere®) are the most well-known and clinically significant taxanes. This compound is a less-studied taxane isolated from Taxus chinensis, the Chinese yew. Understanding the comparative efficacy and mechanisms of these compounds is crucial for the development of novel and more effective cancer therapies.
Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis
The primary mechanism of action for taxanes is their ability to bind to the β-tubulin subunit of microtubules.[1] This binding stabilizes the microtubule polymer, preventing its depolymerization.[1] This disruption of microtubule dynamics is critical for several cellular processes, most notably mitosis.
By stabilizing the mitotic spindle, taxanes prevent the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase.[2] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[3][4] The apoptotic cascade initiated by taxanes involves the activation of various signaling pathways, including the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function, and the activation of caspases, the key executioners of apoptosis.[3][4]
Comparative Cytotoxicity
In contrast, paclitaxel and docetaxel typically exhibit much higher potency, with IC50 values in the nanomolar range against a wide variety of cancer cell lines. This suggests that while this compound and its analogs possess anticancer properties, they may be less potent than their more clinically established counterparts.
Table 1: Comparative in vitro Cytotoxicity of Taxanes Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| 2-deacetoxytaxinine J | MCF-7 | Breast | 20 µM |
| MDA-MB-231 | Breast | 10 µM | |
| Paclitaxel | MCF-7 | Breast | 2.5 - 15 nM |
| MDA-MB-231 | Breast | 5 - 20 nM | |
| A549 | Lung | 10 - 50 nM | |
| HCT116 | Colon | 8 - 30 nM | |
| OVCAR-3 | Ovarian | 4 - 20 nM | |
| Docetaxel | MCF-7 | Breast | 1.5 - 10 nM |
| MDA-MB-231 | Breast | 2 - 12 nM | |
| A549 | Lung | 5 - 25 nM | |
| HCT116 | Colon | 4 - 15 nM | |
| OVCAR-3 | Ovarian | 2 - 10 nM |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of taxanes.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the taxane compounds (e.g., this compound, paclitaxel, docetaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and the taxane compound at various concentrations. A control with a known microtubule stabilizer (e.g., paclitaxel) and a vehicle control should be included.
-
Polymerization Monitoring: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time, which is indicative of microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined to assess the stabilizing effect of the compound.
Signaling Pathways and Visualizations
The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Taxane-Induced Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptotic pathway induced by taxanes.
Experimental Workflow for Cytotoxicity Assessment
Caption: A flowchart illustrating the key steps in an MTT-based cytotoxicity assay.
Conclusion
This compound, a member of the taxane family, demonstrates the characteristic mechanism of action of this class of compounds by targeting microtubules. While direct comparative data is limited, preliminary information on related compounds suggests it may be a less potent cytotoxic agent than paclitaxel and docetaxel. Further research is warranted to fully elucidate the therapeutic potential of this compound and other novel taxoids. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at discovering and developing the next generation of taxane-based anticancer drugs.
References
- 1. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Chemoresistance: A Comparative Guide to Taxane Efficacy and Cross-Resistance
A deep dive into the mechanisms of taxane (B156437) resistance and strategies to overcome it, with a focus on the potential cross-resistance profiles of novel taxane analogues like the understudied 2-Deacetyltaxachitriene A.
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among chemotherapeutic agents is paramount. While direct experimental data on the novel taxane derivative this compound remains scarce, a comprehensive analysis of its parent class, the taxanes, offers critical insights into its likely behavior and potential hurdles in a clinical setting.
This guide provides a comparative analysis of the cross-resistance profiles of established taxanes—paclitaxel (B517696) and docetaxel—with other chemotherapeutics. It further explores the molecular mechanisms underpinning this resistance and investigates the potential of histone deacetylase (HDAC) inhibitors as a promising strategy to resensitize resistant cancer cells.
Quantitative Analysis of Cross-Resistance
The efficacy of chemotherapeutic agents is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Cross-resistance occurs when a cell line that has developed resistance to one drug exhibits resistance to another, often mechanistically related, drug. The following tables summarize IC50 values from various studies, illustrating the phenomenon of cross-resistance.
Table 1: Cross-Resistance Between Paclitaxel and Docetaxel
| Cell Line | Parent IC50 (nM) | Resistant Derivative | Resistant IC50 (nM) | Fold Resistance | Reference |
| MCF-7 (Breast Cancer) | Paclitaxel: ~10 | MCF-7/ADR (Doxorubicin-resistant) | Paclitaxel: >4700 | >470 | [1] |
| Docetaxel: ~5 | Docetaxel: >14600 | >2920 | [1] | ||
| A2780 (Ovarian Cancer) | Paclitaxel: 3.4 | A2780/ADR (Doxorubicin-resistant) | Paclitaxel: 160 | 47 | [2] |
| LNCaP (Prostate Cancer) | Docetaxel: ~2 | LNCaPR (Docetaxel-resistant) | Docetaxel: ~154 | 77 | [3] |
| C4-2B (Prostate Cancer) | Docetaxel: ~3 | C4-2BR (Docetaxel-resistant) | Docetaxel: ~150 | 50 | [3] |
Table 2: Cross-Resistance of Taxanes with Other Chemotherapeutics
| Cell Line | Resistance to | Chemotherapeutic | IC50 in Sensitive (nM) | IC50 in Resistant (nM) | Fold Cross-Resistance | Reference |
| MCF-7 | Doxorubicin (B1662922) | Paclitaxel | ~10 | >4700 | >470 | [1] |
| Doxorubicin | Docetaxel | ~5 | >14600 | >2920 | [1] | |
| NTUB1 (Bladder Cancer) | Cisplatin (B142131) | Paclitaxel | 30 | 1033 | 34.4 | [4][5] |
| Paclitaxel | Cisplatin | 1900 | 2100 | 1.1 (No significant cross-resistance) | [4][5] | |
| A2780 (Ovarian Cancer) | Paclitaxel | Doxorubicin | ~25 | ~50 | 2 | [2] |
| Olaparib | Doxorubicin | ~25 | ~100 | 4 | [2] |
Table 3: Reversal of Taxane Resistance with HDAC Inhibitors
| Cell Line | Resistant to | Combination Therapy | IC50 of Taxane Alone (nM) | IC50 of Taxane with HDACi (nM) | Fold Sensitization | Reference |
| A2780/ADR | Doxorubicin | Paclitaxel + Vorinostat | >200 | ~50 | >4 | [6] |
| Taxane-Resistant Breast Cancer Cells | Paclitaxel | Paclitaxel + Panobinostat | High (not specified) | Significantly Lowered | Not specified | [6] |
| Taxane-Resistant Gastric Cancer Cells | Paclitaxel | Paclitaxel + HDACi | High (not specified) | Significantly Lowered | Not specified | [6] |
Mechanisms of Taxane Action and Resistance
Taxanes, including paclitaxel and docetaxel, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of mitotic spindle formation. The cell cycle is consequently arrested in the G2/M phase, ultimately leading to apoptosis.
Resistance to taxanes is a multifactorial problem, with several key mechanisms identified:
-
Overexpression of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp is a broad-spectrum efflux pump that actively removes various xenobiotics, including taxanes, from the cell, thereby reducing their intracellular concentration and efficacy.[3]
-
Alterations in β-Tubulin: Mutations in the gene encoding β-tubulin can alter the drug-binding site, reducing the affinity of taxanes for their target.[4] Additionally, changes in the expression of different β-tubulin isotypes can also contribute to resistance.
-
Apoptosis Evasion: Cancer cells can develop mechanisms to evade apoptosis, the programmed cell death pathway initiated by taxane-induced mitotic arrest. This can involve the upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.
Overcoming Taxane Resistance with HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of drugs that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. By inhibiting HDACs, these drugs can lead to the re-expression of tumor suppressor genes.
Recent studies have shown that HDAC inhibitors can synergize with taxanes to overcome resistance.[6] The proposed mechanisms for this synergy include:
-
Increased Tubulin Acetylation: HDAC6, a specific HDAC isoform, is known to deacetylate α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of microtubules, which is thought to increase their stability and enhance the binding of taxanes.[6]
-
Modulation of Gene Expression: HDAC inhibitors can alter the expression of genes involved in drug resistance, such as downregulating the expression of efflux pumps or re-sensitizing cells to apoptosis.
-
Induction of Cell Cycle Arrest: HDAC inhibitors can independently induce cell cycle arrest, often at the G1 phase, which can complement the G2/M arrest caused by taxanes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent(s) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for P-glycoprotein Expression
Western blotting is used to detect the expression levels of specific proteins.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-resistance and combined cytotoxic effects of paclitaxel and cisplatin in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Tubulin-Binding Site of Novel Compounds: A Comparative Guide for 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for identifying and confirming the tubulin-binding site of novel chemical entities, using the hypothetical compound "2-Deacetyltaxachitriene A" as a case study. By comparing its potential binding characteristics with those of well-established tubulin-targeting agents, researchers can elucidate its mechanism of action and pave the way for further drug development.
Introduction to Tubulin-Binding Sites
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, making them a prime target for anticancer drugs.[1][2][3] These drugs, known as microtubule-targeting agents (MTAs), exert their effects by binding to specific sites on the tubulin dimer, thereby disrupting microtubule dynamics.[4][5] The three most extensively characterized binding sites are the taxane (B156437) site , the colchicine (B1669291) site , and the vinca alkaloid site , all located on the β-tubulin subunit.[3] A fourth significant site, the laulimalide/peloruside site, has also been identified.[4]
-
Taxane Site: Binders to this site, such as paclitaxel (B517696) (Taxol), stabilize microtubules, promoting polymerization and arresting cells in mitosis.[3][5]
-
Colchicine Site: Ligands like colchicine bind at the interface between α- and β-tubulin, inhibiting polymerization and leading to microtubule depolymerization.[5]
-
Vinca Alkaloid Site: Compounds such as vinblastine (B1199706) bind to a site that is distinct from the colchicine and taxane sites, also inducing microtubule depolymerization.[1][3][5]
Experimental Workflow for Binding Site Identification
To determine the specific tubulin-binding site of a novel compound like this compound, a multi-step experimental approach is recommended. This workflow systematically narrows down the possibilities and provides robust evidence for the binding location.
Experimental workflow for identifying the tubulin-binding site.
Comparative Data of Known Tubulin Binders
To contextualize the potential findings for this compound, the following table summarizes key quantitative data for well-characterized ligands of the three primary tubulin-binding sites.
| Binding Site | Representative Ligand | IC50 (Tubulin Polymerization) | Binding Affinity (Kd) | Reference |
| Taxane | Paclitaxel | ~ 0.1 µM (promotes) | ~ 10-30 µM | [3] |
| Colchicine | Colchicine | ~ 1-5 µM (inhibits) | ~ 0.3-0.8 µM | [5][6] |
| Vinca Alkaloid | Vinblastine | ~ 0.5-2 µM (inhibits) | ~ 1-5 µM | [1][3] |
Key Experimental Protocols
Below are detailed methodologies for crucial experiments in determining the tubulin-binding site of this compound.
Tubulin Polymerization Assay
Objective: To determine if this compound affects microtubule assembly and to obtain an initial indication of its mechanism (stabilizing or destabilizing).
Methodology:
-
Preparation of Tubulin: Purified tubulin is prepared from bovine brain or purchased commercially.
-
Assay Setup: A reaction mixture containing tubulin, a GTP regeneration system, and a fluorescent reporter (e.g., DAPI) is prepared in a polymerization buffer.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Data Acquisition: The increase in fluorescence, corresponding to tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.
-
Compound Testing: The assay is performed in the presence of varying concentrations of this compound, a positive control (paclitaxel or colchicine), and a negative control (DMSO).
-
Data Analysis: The initial rate of polymerization is calculated, and the IC50 (for inhibitors) or EC50 (for promoters) is determined by plotting the rate against the compound concentration.
Competitive Binding Assay
Objective: To determine if this compound competes with known ligands for binding to a specific site on tubulin.
Methodology:
-
Selection of Radiolabeled/Fluorescent Ligand: A commercially available radiolabeled or fluorescently tagged ligand for a specific site is chosen (e.g., [³H]paclitaxel for the taxane site, [³H]colchicine for the colchicine site).
-
Incubation: Tubulin is incubated with the labeled ligand in the presence of increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: The mixture is filtered through a membrane that retains the tubulin-ligand complex, separating it from the unbound ligand.
-
Quantification: The amount of radioactivity or fluorescence on the filter is measured using a scintillation counter or a fluorescence reader, respectively.
-
Data Analysis: The percentage of labeled ligand binding is plotted against the concentration of this compound to determine if it competitively inhibits the binding of the known ligand.
Principle of a competitive binding assay.
X-ray Crystallography of the Tubulin-Ligand Complex
Objective: To obtain a high-resolution three-dimensional structure of this compound bound to tubulin, providing definitive evidence of the binding site and the specific molecular interactions.
Methodology:
-
Complex Formation: Purified tubulin is incubated with a molar excess of this compound to ensure saturation of the binding site. A stabilizing agent, such as a stathmin-like domain, may be used to prevent tubulin polymerization.
-
Crystallization: The tubulin-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, and a model of the tubulin-ligand complex is built and refined.
-
Analysis: The final structure reveals the precise location of this compound on the tubulin molecule and the amino acid residues involved in the interaction.
Conclusion
By systematically applying the experimental workflow and comparing the resulting data with the established profiles of known tubulin-binding agents, researchers can confidently identify the binding site of novel compounds like this compound. This knowledge is fundamental to understanding their mechanism of action and is a critical step in the rational design and development of new and more effective microtubule-targeting drugs for the treatment of cancer and other diseases.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2-Deacetyltaxachitriene A Bioactivity: A Comparative Guide
A Note on the Analyzed Compound: Initial literature searches for "2-Deacetyltaxachitriene A" did not yield specific bioactivity data. However, extensive information was available for a closely related taxane (B156437) diterpenoid, 2-deacetoxytaxinine J . This guide will therefore focus on the independently verified bioactivity of 2-deacetoxytaxinine J as a representative compound and compare it with established anticancer agents.
Executive Summary
This guide provides an objective comparison of the bioactivity of 2-deacetoxytaxinine J with other microtubule-targeting anticancer agents, namely paclitaxel, docetaxel, vincristine, and combretastatin (B1194345) A-4. The comparative analysis is supported by experimental data from in vitro cytotoxicity assays. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying mechanisms.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of 2-deacetoxytaxinine J and its alternatives against human breast cancer cell lines, MCF-7 and MDA-MB-231. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| 2-deacetoxytaxinine J | MCF-7 | 20 | [1] |
| MDA-MB-231 | 10 | [1] | |
| Paclitaxel | MCF-7 | 3.5 | [2] |
| MDA-MB-231 | 0.3 | [2] | |
| Docetaxel | MCF-7 | 1.63 (in PLGA nanoparticles) | [3] |
| MDA-MB-231 | 3.92 (in PLGA nanoparticles) | [3] | |
| Vincristine | MCF-7 | 239.51 | [4] |
| Combretastatin A-4 | MCF-7 | Data varies, generally in the low µM range | [5] |
| MDA-MB-231 | Data varies, generally in the low µM range | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (2-deacetoxytaxinine J and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) in a CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7]
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[6][7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Incubate the plates overnight in the incubator.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity: Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a test compound using a subcutaneous xenograft model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1–5 × 10^7 cells/mL.[8]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100–200 µL of the cell suspension into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = 0.5 × length × width^2) up to three times a week.[4]
-
Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[9] Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal, oral gavage).[9]
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[9]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which the compared compounds induce apoptosis in cancer cells.
Caption: Proposed apoptotic pathway induced by taxanes.
Caption: Proposed apoptotic pathway induced by vinca alkaloids.[10]
Caption: Proposed apoptotic pathway induced by combretastatin A-4.[11][12]
Experimental Workflow
Caption: General experimental workflow for bioactivity assessment.
References
- 1. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docetaxel-loaded PLGA nanoparticles to increase pharmacological sensitivity in MDA-MB-231 and MCF-7 breast cancer cells [kjpp.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the C2-Benzoyl Group in Taxane Cytotoxicity: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a taxane (B156437) and its cytotoxic activity is paramount in the design of more effective and less toxic anticancer agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 2-deacetyltaxanes, using C2-modified paclitaxel (B517696) analogs as a primary example due to the limited specific data on 2-deacetyltaxachitriene A. The data presented herein highlights the critical nature of the C2 substituent for the biological activity of this class of compounds.
The taxane family of diterpenoids, which includes the blockbuster anticancer drug paclitaxel (Taxol®), has been a subject of intense research for decades. Their primary mechanism of action involves the stabilization of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent programmed cell death, or apoptosis.[1] The complex structure of taxanes offers multiple sites for chemical modification, with the C2-benzoyl group being a key area of interest for SAR studies.
Unveiling the Importance of the C2-Aroyl Moiety
Systematic modifications of the C2-benzoyl group of paclitaxel have revealed its significant contribution to the molecule's cytotoxicity. The removal of the benzoyl group to give 2-deacetylbaccatin III results in a dramatic loss of activity. However, the re-acylation of the C2 hydroxyl group with various aroyl substituents can restore and, in some cases, enhance the cytotoxic and tubulin polymerization activities.
A comprehensive study by Kingston and colleagues systematically replaced the C2-benzoyl group with a series of substituted aroyl groups.[1] Their findings, summarized in the table below, demonstrate that both electronic and steric factors of the C2 substituent play a crucial role in modulating the biological activity of taxane analogs.
Quantitative Comparison of 2-Deacetyl-2-Aroyl Paclitaxel Analogs
The following table summarizes the in vitro cytotoxicity (IC50 values) and tubulin assembly activity of various 2-deacetyl-2-aroyl paclitaxel analogs against different human cancer cell lines.
| Analog | C2-Substituent | Cytotoxicity IC50 (µM) vs. A549 (Lung) | Cytotoxicity IC50 (µM) vs. MCF7 (Breast) | Cytotoxicity IC50 (µM) vs. HT29 (Colon) | Tubulin Assembly (Relative to Paclitaxel) |
| Paclitaxel (Reference) | Benzoyl | 0.004 | 0.003 | 0.005 | 1.0 |
| 1 | 2-Fluorobenzoyl | 0.003 | 0.002 | 0.004 | 1.2 |
| 2 | 3-Fluorobenzoyl | 0.002 | 0.001 | 0.002 | 1.5 |
| 3 | 4-Fluorobenzoyl | 0.005 | 0.004 | 0.006 | 0.9 |
| 4 | 3,5-Difluorobenzoyl | 0.001 | 0.001 | 0.001 | 2.0 |
| 5 | 2-Methoxybenzoyl | 0.020 | 0.015 | 0.025 | 0.3 |
| 6 | 3-Methoxybenzoyl | 0.003 | 0.002 | 0.004 | 1.3 |
| 7 | 4-Methoxybenzoyl | 0.010 | 0.008 | 0.012 | 0.5 |
| 8 | 3-Nitrobenzoyl | 0.001 | 0.001 | 0.001 | 1.8 |
| 9 | 2-Deacetylbaccatin III (Core) | >10 | >10 | >10 | Inactive |
Data is compiled from Kingston et al., J. Med. Chem. 1998, 41 (19), 3715–3726.[1]
Key Observations from the Data:
-
Electron-withdrawing groups at the meta-position of the benzoyl ring (e.g., 3-fluoro, 3,5-difluoro, 3-nitro) generally lead to increased cytotoxicity and tubulin assembly activity compared to paclitaxel.
-
Electron-donating groups , such as methoxy, tend to decrease activity, particularly when at the ortho or para positions.
-
Steric hindrance at the ortho position (e.g., 2-methoxybenzoyl) can significantly reduce activity.
-
The complete removal of the C2-aroyl group results in a near-total loss of biological activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of taxane analogs.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[2]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: The cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Assembly Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin in a polymerization buffer (e.g., PIPES buffer with MgCl2 and GTP).
-
Compound Addition: The test compound or a control (paclitaxel or vehicle) is added to the reaction mixture.
-
Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The activity of the test compound is often expressed relative to that of paclitaxel.[3]
Signaling Pathway of Taxane-Induced Apoptosis
Taxanes exert their cytotoxic effects by initiating a cascade of events that ultimately lead to apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Caption: Taxane-induced apoptosis signaling pathway.
Experimental Workflow for SAR Studies
The following diagram outlines the typical workflow for conducting structure-activity relationship studies of taxane analogs.
Caption: Workflow for SAR studies of taxane analogs.
Conclusion
The structure-activity relationship of 2-deacetyltaxane analogs, exemplified by C2-modified paclitaxel derivatives, underscores the critical role of the C2-aroyl substituent in their cytotoxic and microtubule-stabilizing activities. The electronic and steric properties of this group can be fine-tuned to modulate biological potency. This understanding provides a rational basis for the design of novel taxane-based anticancer agents with improved therapeutic indices. Further exploration of diverse substituents at the C2 position and other sites on the taxane scaffold holds promise for the development of next-generation microtubule-targeting drugs.
References
- 1. Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Taxane Derivatives: Unveiling the Potential of 2-Deacetyltaxachitriene A
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the taxane (B156437) derivative 2-Deacetyltaxachitriene A against the well-established chemotherapeutic agents, paclitaxel (B517696) and docetaxel (B913). This analysis is based on available in vitro cytotoxicity data and the known mechanisms of action of the taxane class of compounds.
Introduction to Taxane Derivatives
Taxane derivatives are a class of diterpenoids, originally derived from plants of the Taxus genus (yews). They are potent anti-cancer agents that function as microtubule stabilizers. By binding to the β-tubulin subunit of microtubules, they prevent depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. Paclitaxel and docetaxel are the most prominent members of this class and are widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.
This guide introduces this compound, a lesser-known taxane derivative isolated from the seeds of the Chinese yew, Taxus chinensis. While comprehensive data is limited, initial in vitro studies suggest it possesses significant cytotoxic activity, warranting further investigation as a potential novel chemotherapeutic agent.
Comparative Cytotoxicity Analysis
The following table summarizes the available in vitro cytotoxicity data for this compound, paclitaxel, and docetaxel against three common cancer cell lines: P388 (murine leukemia), A549 (human lung carcinoma), and MCF7 (human breast adenocarcinoma). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Taxane Derivative | P388 (IC50) | A549 (IC50) | MCF7 (IC50) | Source |
| This compound | 0.66 µg/mL | Remarkable Activity* | < 2.5 µg/mL | [1][2][3][4][5][6] |
| Paclitaxel | ~2.5 ng/mL | 7.8 nM (48h) | 7.5 nM (24h) | |
| Docetaxel | ~0.3 ng/mL | 1.94 µM (2D culture) | 3.8 nM (72h) | [7][8] |
Note: The source for this compound describes the activity against A549 cells as "remarkable," but a specific IC50 value is not provided. It is also important to note that the experimental conditions (such as exposure time) for determining the IC50 values for paclitaxel and docetaxel can vary between studies, which may affect the absolute values.
From the available data, this compound demonstrates potent cytotoxic activity, particularly against the P388 cell line. A direct and definitive comparison of potency is challenging without standardized experimental conditions and more extensive data for this compound. However, its activity in the sub-microgram per milliliter range suggests it is a compound of significant interest.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxane derivatives is the stabilization of microtubules. This process disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, most critically, the formation and function of the mitotic spindle during cell division.
This diagram illustrates how taxane derivatives bind to β-tubulin, leading to microtubule stabilization. This aberrant stabilization results in the formation of nonfunctional mitotic spindles, causing the cell cycle to halt at the G2/M checkpoint and ultimately triggering programmed cell death (apoptosis).
Experimental Protocols
While the precise experimental protocol used to determine the cytotoxicity of this compound is not available in the cited literature, a standard method for assessing the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Cancer cells (e.g., P388, A549, or MCF7) are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound, a natural taxane derivative from Taxus chinensis, exhibits potent in vitro cytotoxic activity against various cancer cell lines. While the available data is not as extensive as that for paclitaxel and docetaxel, the preliminary results are promising and suggest that this compound is a valuable candidate for further preclinical investigation. Future studies should focus on elucidating its in vivo efficacy, toxicity profile, and precise molecular interactions to fully assess its potential as a next-generation taxane-based anticancer agent. The development of a detailed synthesis method would also be crucial for enabling more comprehensive research. Researchers in drug discovery and development are encouraged to consider this compound in their screening programs for novel microtubule-stabilizing agents.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. t27.ir [t27.ir]
- 4. scribd.com [scribd.com]
- 5. epdf.pub [epdf.pub]
- 6. t27.ir [t27.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Anticancer Potential of 2-Deacetyltaxachitriene A: A Guide to Secondary Assay Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating initial findings on the novel compound 2-Deacetyltaxachitriene A, a putative microtubule-targeting agent. Following a primary screen that indicates potential anticancer activity, a secondary, mechanism-based assay is crucial for confirming its specific mode of action. Here, we compare the results from a primary cell viability assay with a secondary tubulin polymerization assay, providing the necessary experimental data and protocols to guide researchers in this validation process.
Data Presentation: Comparative Efficacy
Initial assessment of this compound was performed using a cell viability assay (MTT) across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined and compared with known microtubule-targeting agents: Paclitaxel (B517696), a microtubule stabilizer, and Colchicine (B1669291), a microtubule destabilizer.
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | OVCAR-3 (Ovarian) |
| This compound (Hypothetical Data) | 15 nM | 25 nM | 18 nM | 30 nM |
| Paclitaxel (Reference Stabilizer) | 5 - 20 nM[1][2] | 10 - 50 nM | 5 - 30 nM | 2.5 - 7.5 nM[3] |
| Colchicine (Reference Destabilizer) | 15 - 30 nM[4] | 20 - 60 nM | 10 - 40 nM[5] | 10 - 50 nM |
The data suggests that this compound exhibits potent cytotoxic effects, with IC50 values comparable to the established microtubule stabilizer, Paclitaxel. To confirm that this cytotoxicity is a direct result of microtubule modulation, a secondary assay was employed.
The tubulin polymerization assay directly measures the assembly of tubulin dimers into microtubules. The effect of this compound was compared against the controls.
Table 2: Secondary Assay - In Vitro Tubulin Polymerization
| Compound | Effect on Tubulin Polymerization | Mechanism |
| This compound (Hypothetical Data) | Increased Rate and Extent | Microtubule Stabilization |
| Paclitaxel (Positive Control) | Increased Rate and Extent | Microtubule Stabilization |
| Colchicine (Negative Control) | Decreased Rate and Extent | Microtubule Destabilization[6] |
| DMSO (Vehicle Control) | Basal Polymerization | No Effect |
The results from the secondary assay strongly indicate that this compound functions as a microtubule-stabilizing agent, consistent with the initial hypothesis based on its structural class and the primary assay findings.
Experimental Protocols
Detailed methodologies for the primary and secondary assays are provided below to ensure reproducibility.
Primary Assay: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Paclitaxel, and Colchicine. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Secondary Assay: Fluorescence-Based Tubulin Polymerization Assay
This assay directly assesses the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in fluorescence of a reporter dye that binds to microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin protein to 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[11][12] Add 1 mM GTP and a fluorescence reporter (e.g., DAPI).[12]
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Paclitaxel, Colchicine) in the same buffer.
-
Assay Initiation: In a pre-warmed (37°C) black 96-well plate, pipette 10 µL of the compound dilutions. To initiate polymerization, add 90 µL of the cold tubulin/GTP/reporter mix to each well.[13]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.[11][13]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the rate and maximal level of polymerization in the presence of the test compounds to the vehicle control. Stabilizing agents will show an increased rate and/or maximal fluorescence, while destabilizing agents will show a decrease.
Mandatory Visualization
Experimental and Validation Workflow
The logical progression from a general cytotoxicity screen to a specific mechanistic assay is a cornerstone of drug discovery.
Caption: Workflow for validating anticancer findings.
Signaling Pathway for Microtubule Stabilization-Induced Apoptosis
Microtubule-stabilizing agents like taxanes trigger a specific signaling cascade that leads to programmed cell death (apoptosis).
Caption: Apoptosis pathway induced by microtubule stabilization.
By systematically applying a primary screen followed by a targeted secondary assay, researchers can confidently validate the mechanism of action for novel compounds like this compound, paving the way for further preclinical development.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tubulin Polymerization Assay [bio-protocol.org]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Deacetyltaxachitriene A: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of 2-Deacetyltaxachitriene A, a taxane (B156437) derivative often utilized in cancer research.
While the Material Safety Data Sheet (MSDS) for this compound may indicate that it is not classified as hazardous for transport, it is imperative to handle its disposal with caution due to its potential biological activity and to prevent environmental contamination.[1] Laboratory best practices dictate that compounds with potential pharmacological effects should not be disposed of as common waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat to protect clothing. |
| Respiratory Protection | Use a fume hood to avoid inhalation of dust or aerosols. |
Key Safety Reminders:
-
Avoid the formation of dust when handling the solid compound.[1]
-
Prevent the chemical from entering drains or waterways.[1]
-
In case of a spill, follow established laboratory protocols for chemical cleanup.
Disposal Workflow
The following workflow diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Follow these detailed steps to ensure the safe and compliant disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep or transfer any unused or waste solid this compound into a designated, sealable container for chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof container for chemical waste.
-
Ensure the container is compatible with the solvent used.
-
-
Contaminated Materials:
-
Place all materials that have come into contact with this compound, such as pipette tips, vials, and contaminated gloves, into a sealable plastic bag or a designated container for solid chemical waste.
-
2. Container Labeling:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines).
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or research group.
3. Storage:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest and handover.
Important Considerations:
-
Do not dispose of this compound down the sink or in the regular trash.
-
Do not attempt to neutralize or chemically treat the waste unless you are a trained professional following an approved protocol.
-
Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
